Rebaudioside I
Description
Properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-37(67)38(29(59)22(15-54)72-44)74-41-34(64)31(61)26(56)19(12-51)69-41)25(49)6-10-50(18,17-49)78-45-40(76-43-36(66)33(63)28(58)21(14-53)71-43)39(30(60)23(16-55)73-45)75-42-35(65)32(62)27(57)20(13-52)70-42/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+,39+,40-,41+,42+,43+,44+,45+,47-,48-,49-,50+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVKOVOOJNJHBR-PBQKZBBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347268 | |
| Record name | Rebaudioside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1129.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220616-34-1 | |
| Record name | Rebaudioside I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebaudioside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REBAUDIOSIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U83C5T5N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Structural Elucidation of Rebaudioside I: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside I is a steviol glycoside found in the leaves of Stevia rebaudiana. Like other steviol glycosides, it is a high-intensity, non-caloric sweetener. The arrangement of its constituent glucose units around the central steviol core is crucial for its sweetness profile and overall properties. This technical guide provides an in-depth overview of the structure elucidation of this compound, detailing the experimental methodologies and spectroscopic data that define its molecular architecture.
Isolation and Purification
The isolation of this compound from the complex mixture of glycosides in Stevia rebaudiana leaves involves a multi-step process combining extraction and chromatographic techniques. While this compound is a minor component, its purification can be achieved through the following general protocol:
Extraction
A common method for extracting steviol glycosides is solvent extraction. Dried and powdered Stevia rebaudiana leaves are typically subjected to extraction with a polar solvent, such as aqueous methanol or ethanol, to efficiently solubilize the glycosides.
Experimental Protocol: Solvent Extraction
-
Maceration: Dried and powdered Stevia rebaudiana leaves are macerated in 80% methanol at room temperature for 24-48 hours.
-
Filtration: The mixture is filtered to separate the leaf material from the methanol extract.
-
Concentration: The filtrate is concentrated under reduced pressure to remove the methanol, yielding a crude aqueous extract.
-
Solvent-Solvent Partitioning: The aqueous extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The steviol glycosides, including this compound, are concentrated in the n-butanol fraction.
Chromatographic Purification
The n-butanol fraction, enriched with a mixture of steviol glycosides, is further purified using a combination of column chromatography and high-performance liquid chromatography (HPLC).
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography: The dried n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol, with the polarity gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase is a gradient of acetonitrile and water.
-
Final Purification: The fractions containing pure this compound are collected, and the solvent is evaporated to yield the purified compound as a white powder.
Structure Elucidation by Spectroscopic Methods
The precise structure of this compound has been determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of steviol glycosides.
Experimental Protocol: ESI-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol/water).
-
Ionization Mode: Negative ion mode is often preferred for steviol glycosides.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and analyze the resulting daughter ions, providing information about the glycosidic linkages.
Table 1: Mass Spectrometry Data for this compound
| Ion | Observed m/z | Deduced Formula |
| [M-H]⁻ | 1127.4764 | C₅₀H₇₉O₂₈⁻ |
| [M+Na]⁺ | 1151.4729 | C₅₀H₈₀O₂₈Na⁺ |
Note: The fragmentation pattern typically shows sequential loss of glucose units (162 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are indispensable for the complete structural assignment of complex molecules like this compound. The experiments are typically conducted in deuterated pyridine (pyridine-d₅).
Experimental Protocols: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Purified this compound is dissolved in pyridine-d₅.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing the connectivity within each sugar unit and the steviol core.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is essential for determining the linkages between the sugar units and the steviol aglycone.
-
Table 2: ¹H NMR (500 MHz, Pyridine-d₅) Data for this compound [1]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Steviol Core | |||
| 1α | 0.74 | m | |
| 1β | 1.62 | m | |
| 2α | 1.35 | m | |
| 2β | 2.11 | m | |
| 3α | 1.11 | m | |
| 3β | 2.59 | m | |
| 5 | 1.05 | d | 12.4 |
| 6α | 2.22 | m | |
| 6β | 2.46 | m | |
| 7α | 1.30 | m | |
| 7β | 1.68 | m | |
| 9 | 0.88 | s | |
| 11α | 1.68 | m | |
| 11β | 1.85 | m | |
| 12α | 1.95 | m | |
| 12β | 2.25 | m | |
| 14α | 2.05 | m | |
| 14β | 2.66 | d | 11.8 |
| 15α | 1.45 | m | |
| 15β | 2.05 | m | |
| 17a | 5.02 | s | |
| 17b | 5.67 | s | |
| 18 | 1.22 | s | |
| 20 | 1.26 | s | |
| Glucose I (at C-19) | |||
| 1' | 6.14 | d | 8.2 |
| 2' | 4.05 | m | |
| 3' | 4.34 | m | |
| 4' | 4.28 | m | |
| 5' | 3.91 | m | |
| 6'a | 4.12 | m | |
| 6'b | 4.34 | m | |
| Glucose II (at C-13) | |||
| 1'' | 5.06 | d | 7.8 |
| 2'' | 4.42 | m | |
| 3'' | 4.36 | m | |
| 4'' | 4.14 | m | |
| 5'' | 3.62 | m | |
| 6''a | 4.14 | m | |
| 6''b | 4.36 | m | |
| Glucose III (at C-2 of Glc II) | |||
| 1''' | 5.57 | d | 7.7 |
| 2''' | 4.16 | m | |
| 3''' | 4.32 | m | |
| 4''' | 4.18 | m | |
| 5''' | 3.85 | m | |
| 6'''a | 4.25 | m | |
| 6'''b | 4.45 | m | |
| Glucose IV (at C-3 of Glc II) | |||
| 1'''' | 5.29 | d | 7.9 |
| 2'''' | 4.08 | m | |
| 3'''' | 4.22 | m | |
| 4'''' | 4.15 | m | |
| 5'''' | 3.88 | m | |
| 6''''a | 4.20 | m | |
| 6''''b | 4.38 | m | |
| Glucose V (at C-3 of Glc I) | |||
| 1''''' | 5.38 | d | 8.0 |
| 2''''' | 4.11 | m | |
| 3''''' | 4.25 | m | |
| 4''''' | 4.12 | m | |
| 5''''' | 3.82 | m | |
| 6'''''a | 4.18 | m | |
| 6'''''b | 4.35 | m |
Table 3: ¹³C NMR (125 MHz, Pyridine-d₅) Data for this compound [1]
| Position | δC (ppm) | Position | δC (ppm) |
| Steviol Core | Glucose III | ||
| 1 | 40.3 | 1''' | 104.6 |
| 2 | 19.4 | 2''' | 76.8 |
| 3 | 38.3 | 3''' | 78.5 |
| 4 | 43.6 | 4''' | 71.4 |
| 5 | 57.0 | 5''' | 78.2 |
| 6 | 22.2 | 6''' | 62.7 |
| 7 | 41.8 | Glucose IV | |
| 8 | 42.4 | 1'''' | 105.0 |
| 9 | 54.0 | 2'''' | 75.8 |
| 10 | 39.8 | 3'''' | 78.8 |
| 11 | 20.7 | 4'''' | 70.6 |
| 12 | 37.3 | 5'''' | 78.5 |
| 13 | 86.6 | 6'''' | 61.8 |
| 14 | 44.5 | Glucose V | |
| 15 | 47.9 | 1''''' | 104.7 |
| 16 | 153.9 | 2''''' | 75.5 |
| 17 | 104.5 | 3''''' | 78.1 |
| 18 | 28.3 | 4''''' | 70.4 |
| 19 | 176.9 | 5''''' | 78.5 |
| 20 | 15.5 | 6''''' | 62.5 |
| Glucose I | |||
| 1' | 95.3 | ||
| 2' | 74.7 | ||
| 3' | 87.6 | ||
| 4' | 69.7 | ||
| 5' | 77.7 | ||
| 6' | 62.3 | ||
| Glucose II | |||
| 1'' | 98.0 | ||
| 2'' | 80.5 | ||
| 3'' | 87.2 | ||
| 4'' | 70.6 | ||
| 5'' | 78.5 | ||
| 6'' | 61.6 |
Visualization of Structural Elucidation Workflow
The logical flow of determining the structure of this compound from spectroscopic data can be visualized as follows:
Key Structural Features and Connectivity
The comprehensive analysis of the 2D NMR data, particularly the HMBC correlations, allows for the definitive assignment of the glycosidic linkages.
-
Steviol Core: The characteristic signals for the ent-kaurane diterpenoid skeleton are readily identified from the ¹H and ¹³C NMR spectra and their correlations.
-
C-19 Ester Linkage: An HMBC correlation between the anomeric proton of Glucose I (H-1' at δ 6.14) and the carbonyl carbon of the steviol core (C-19 at δ 176.9) confirms the ester linkage at this position.[1]
-
C-13 Ether Linkage: An HMBC correlation between the anomeric proton of Glucose II (H-1'' at δ 5.06) and C-13 of the steviol core (δ 86.6) establishes the ether linkage at this position.[1]
-
Inter-Glycosidic Linkages:
-
An HMBC correlation between the anomeric proton of Glucose III (H-1''' at δ 5.57) and C-2 of Glucose II (C-2'' at δ 80.5) confirms the (1→2) linkage.[1]
-
An HMBC correlation between the anomeric proton of Glucose IV (H-1'''' at δ 5.29) and C-3 of Glucose II (C-3'' at δ 87.2) confirms the (1→3) linkage.[1]
-
An HMBC correlation between the anomeric proton of Glucose V (H-1''''' at δ 5.38) and C-3 of Glucose I (C-3' at δ 87.6) confirms the (1→3) linkage.[1]
-
The following diagram illustrates the key HMBC correlations that establish the connectivity of the glucose units in this compound.
Conclusion
The structure of this compound has been unequivocally established as 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl)-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-(3-O-β-D-glucopyranosyl)-β-D-glucopyranosyl) ester through the systematic application of modern spectroscopic techniques. The detailed analysis of 1D and 2D NMR data, in conjunction with mass spectrometry, has provided a complete and unambiguous assignment of all proton and carbon signals and has definitively established the connectivity of the five glucose units to the steviol aglycone. This comprehensive structural information is fundamental for understanding its sweetness properties and for its potential applications in the food and pharmaceutical industries.
References
An In-depth Technical Guide to the Physicochemical Properties of Rebaudioside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside I is a steviol glycoside, a class of natural, high-intensity sweeteners found in the leaves of Stevia rebaudiana. As a lesser-known member of the rebaudioside family, detailed physicochemical data for this compound is not as abundant as for more common glycosides like Rebaudioside A. This guide provides a comprehensive overview of the currently available technical information on this compound, with a focus on its chemical properties and the methodologies for its synthesis and characterization. Due to the limited availability of data for this compound, comparative data for the structurally similar and well-studied Rebaudioside A is also presented to provide context.
Physicochemical Properties of this compound
Quantitative data on the physicochemical properties of this compound are scarce in publicly available scientific literature. The following table summarizes the known information.
| Property | Value | Source |
| Molecular Formula | C₅₀H₈₀O₂₈ | [1][2][3] |
| Molecular Weight | 1129.15 g/mol | [1][3] |
| Chemical Structure | (13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl)-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-(3-O-β-D-glucopyranosyl)-β-D-glucopyranosyl) ester] | [4] |
Comparative Physicochemical Properties of Rebaudioside A
For comparative purposes, the well-documented physicochemical properties of Rebaudioside A are presented below. It is important to note that these values are for Rebaudioside A and may not be representative of this compound.
| Property | Value | Source |
| Molecular Formula | C₄₄H₇₀O₂₃ | [5][6][7] |
| Molecular Weight | 967.01 g/mol | [6] |
| Melting Point | 242-244 °C | [8] |
| Solubility | - Sparingly soluble in water (1.0%) and ethanol. - Freely soluble in a 50/50 (v/v) ethanol-water mixture. - Approximately 1 mg/mL in DMSO and dimethyl formamide. - Approximately 10 mg/mL in PBS (pH 7.2). | [5][9][10][11] |
| Stability | - Stable at high temperatures (up to 105°C for 96 hours). - Generally stable in acidic and alkaline solutions (pH 5-7). - Degradation can occur in acidic beverages over time, influenced by pH and temperature. - Susceptible to degradation upon exposure to UV light. | [10][12][13] |
Experimental Protocols
Bioconversion of Rebaudioside A to this compound
This compound can be synthesized from Rebaudioside A through an enzymatic bioconversion process. This method utilizes a glucosyltransferase enzyme to add a glucose unit to the parent molecule.[4][14]
Methodology:
-
Reaction Mixture Preparation: A 40 mL reaction mixture is prepared containing:
-
0.5 mM Rebaudioside A
-
3 mM MgCl₂
-
50 mM sodium phosphate buffer (pH 7.5)
-
2.5 mM UDP-glucose
-
4.0 mL of glucosyltransferase UGT76G1-R11-F12 (2.5 U/mL)[14]
-
-
Incubation: The reaction mixture is incubated at 30°C on an orbital shaker at 135 rpm.[14]
-
Monitoring and Yield: The bioconversion is monitored by High-Performance Liquid Chromatography (HPLC). This process has been reported to yield approximately 22.5% this compound.[14]
Structural Characterization of this compound
The chemical structure of this compound has been fully elucidated using a combination of spectroscopic techniques.[4]
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments are performed to determine the connectivity of atoms and the stereochemistry of the molecule. These experiments include:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
COSY (Correlation Spectroscopy)
-
HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
1D-TOCSY (Total Correlation Spectroscopy)
-
NOESY (Nuclear Overhauser Effect Spectroscopy)[4]
-
The data from these experiments allow for the complete assignment of all proton and carbon signals, confirming the precise structure of this compound.[4]
Visualizations
Below is a diagram illustrating the enzymatic bioconversion of Rebaudioside A to this compound.
Caption: Enzymatic conversion of Rebaudioside A to this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Research on the biological effects of steviol glycosides has predominantly focused on more abundant compounds like Rebaudioside A and Stevioside. These compounds have been investigated for their potential roles in glucose metabolism, blood pressure regulation, and anti-inflammatory effects.[15] Further research is required to determine if this compound exhibits similar or unique biological activities.
Conclusion
This compound is a structurally defined steviol glycoside that can be produced via enzymatic bioconversion of Rebaudioside A. While its chemical structure is well-characterized, there is a notable lack of publicly available data on its broader physicochemical properties, such as solubility and stability, as well as its biological activities. This information gap highlights the need for further research to fully understand the potential applications of this compound in the food, beverage, and pharmaceutical industries. The methodologies for its synthesis and characterization, however, are well-established, providing a foundation for future investigations into this novel sweetener.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [precision.fda.gov]
- 3. This compound | 1220616-34-1 | OR46451 | Biosynth [biosynth.com]
- 4. Bioconversion of this compound from rebaudioside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 58543-16-1 CAS MSDS (Rebaudioside A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rebaudioside A - LKT Labs [lktlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. foodadditives.net [foodadditives.net]
- 11. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 12. Stability of the Stevia-Derived Sweetener Rebaudioside A in Solution as Affected by Ultraviolet Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Rebaudioside I: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside I, a steviol glycoside derived from the leaves of the Stevia rebaudiana plant, is a high-intensity, non-caloric sweetener. Its mechanism of action, like other steviol glycosides, is primarily mediated through the activation of the sweet taste receptor, a heterodimer composed of the T1R2 and T1R3 subunits. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the sweet taste receptor and the subsequent intracellular signaling cascade. While specific quantitative data for this compound is limited in the current scientific literature, this guide will draw upon the well-established mechanisms of closely related steviol glycosides to provide a robust framework for its mechanism of action.
Data Presentation: Quantitative Analysis of Steviol Glycoside-Receptor Interactions
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Rebaudioside A | FLIPR Assay | HEK293 | EC50 | 29 µM | [1] |
| Rebaudioside A | DMR Assay | HEK293 | EC50 | 57 µM | [1] |
| Rebaudioside A | Calcium Mobilization | HEK293 | EC50 | 14.4 µM | [1] |
| Rebaudioside M | FLIPR Assay | HEK293 | EC50 | 29.54 µM | [1] |
Note: EC50 (Half-maximal effective concentration) values represent the concentration of a compound at which it induces a response halfway between the baseline and maximum response. Lower EC50 values indicate higher potency. FLIPR (Fluorometric Imaging Plate Reader) and DMR (Dynamic Mass Redistribution) are common cell-based assays used to measure receptor activation.
Core Mechanism of Action: Interaction with the T1R2/T1R3 Sweet Taste Receptor
The sensation of sweetness is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor (GPCR) located on the surface of taste receptor cells. Steviol glycosides, including this compound, are known to interact with this receptor at multiple sites, leading to its activation.
Binding Sites:
Recent studies have revealed that steviol glycosides do not bind to a single site but rather interact with several domains of the T1R2/T1R3 heterodimer. These include:
-
Venus Flytrap Domain (VFD): The large extracellular VFD of both T1R2 and T1R3 subunits contains multiple binding pockets. Different steviol glycosides exhibit preferences for various sites within these domains.
-
Transmembrane Domain (TMD): In addition to the extracellular domains, binding sites within the transmembrane helices of both T1R2 and T1R3 have been identified. This suggests that steviol glycosides can act as both orthosteric and allosteric modulators of the receptor.
The multi-site binding model helps to explain the complex taste profiles and synergistic effects observed with different steviol glycosides.
Signaling Pathway of Sweet Taste Perception
The binding of this compound to the T1R2/T1R3 receptor initiates a downstream signaling cascade, leading to the perception of sweetness. The key steps in this pathway are illustrated in the diagram below.
Caption: this compound Sweet Taste Signaling Pathway.
Pathway Description:
-
Receptor Binding: this compound binds to the T1R2/T1R3 sweet taste receptor complex on the cell surface.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein gustducin.
-
PLCβ2 Activation: The activated α-subunit of gustducin stimulates the enzyme phospholipase C beta 2 (PLCβ2).
-
Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
TRPM5 Channel Opening: The increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel member M5 (TRPM5).
-
Depolarization: The opening of the TRPM5 channel allows an influx of sodium ions (Na⁺), leading to the depolarization of the taste receptor cell.
-
Neurotransmitter Release: Depolarization triggers the release of ATP, which acts as a neurotransmitter.
-
Signal to the Brain: ATP activates afferent nerve fibers, which transmit the sweet taste signal to the brain for perception.
Experimental Protocols
Detailed experimental protocols for studying the mechanism of action of this compound would be analogous to those used for other steviol glycosides. Below are generalized methodologies for key experiments.
Cell-Based Functional Assays (Calcium Imaging)
This assay measures the activation of the T1R2/T1R3 receptor by detecting changes in intracellular calcium levels.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected to express the human T1R2, T1R3 receptor subunits, and a G-protein chimera (e.g., Gα16gust45) that couples the receptor to the calcium signaling pathway.
-
Cell Plating: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to the desired concentrations.
-
Assay and Detection: The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of the this compound solutions. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.
-
Data Analysis: The fluorescence intensity data is normalized and plotted against the logarithm of the this compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.
Caption: Experimental Workflow for Calcium Imaging Assay.
In Vitro Gustducin Activation Assay
This biochemical assay directly measures the activation of the G-protein gustducin by the ligand-bound receptor.
Methodology:
-
Membrane Preparation: Membranes containing the T1R2/T1R3 receptor are prepared from the transfected HEK293 cells.
-
Reagent Preparation: Purified gustducin, GTPγS (a non-hydrolyzable GTP analog), and various concentrations of this compound are prepared.
-
Incubation: The receptor-containing membranes, gustducin, and this compound are incubated together in an assay buffer.
-
Activation: The binding of this compound to the receptor catalyzes the exchange of GDP for GTPγS on the α-subunit of gustducin.
-
Detection: The amount of bound GTPγS, which is proportional to the level of gustducin activation, is quantified, often using a radiolabeled GTPγS and a filter-binding assay.
-
Data Analysis: The amount of bound GTPγS is plotted against the concentration of this compound to determine the potency and efficacy of receptor activation.
Conclusion
The mechanism of action of this compound is centered on its interaction with the T1R2/T1R3 sweet taste receptor. As a steviol glycoside, it likely binds to multiple sites on the receptor, triggering a well-defined intracellular signaling cascade that results in the perception of sweetness. While specific quantitative data for this compound remains an area for further research, the methodologies and understanding of related compounds provide a strong foundation for its continued investigation and application in the food and pharmaceutical industries. The use of cell-based functional assays and in vitro biochemical assays are critical tools in elucidating the precise molecular interactions and signaling dynamics of this and other novel sweetening compounds.
References
Rebaudioside I and Its Interaction with Taste Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside I (Reb I) is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant. Like other steviol glycosides, it is a high-intensity, non-caloric sweetener. The perception of its taste is primarily mediated by its interaction with specific taste receptors on the tongue. This technical guide provides an in-depth overview of the current understanding of how this compound interacts with these receptors, focusing on the sweet and bitter taste modalities. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on closely related steviol glycosides to provide a comprehensive picture for researchers and professionals in the field.
Data Presentation: The Taste Profile of Steviol Glycosides
Table 1: Comparative Sweetness of Various Steviol Glycosides
| Steviol Glycoside | Sweetness Potency (relative to sucrose) | Key Observations |
| Rebaudioside A | 250-450x | One of the most abundant and commonly used steviol glycosides.[1] |
| Rebaudioside D | High | Reported to have a clean, sugar-like taste with reduced bitterness compared to Reb A.[2] |
| Rebaudioside M | 200-350x | Known for its favorable taste profile with significantly less bitterness and a taste closer to sucrose.[2] |
| Stevioside | 110-270x | A major component of stevia extracts, often associated with a pronounced bitter aftertaste.[1] |
Note: The sweetness potency of steviol glycosides can vary depending on the concentration, the food matrix, and the sensory evaluation methodology used.
Table 2: Comparative Bitterness of Various Steviol Glycosides (Sensory Panel Data)
| Steviol Glycoside | Mean Bitterness Intensity (on a 15-cm scale) | Time Point |
| Rebaudioside A | 3.5 | In-mouth |
| Rebaudioside D | ~1.0 | In-mouth |
| Rebaudioside M | ~1.0 | In-mouth |
| Sucrose (14%) | ~1.0 | In-mouth |
Data adapted from a consumer panel study comparing 0.1% w/v solutions of rebaudiosides.[3][4][5][6]
Core Receptor Interactions
The sensation of taste is initiated by the binding of taste molecules to specific G protein-coupled receptors (GPCRs) located in taste receptor cells.
The Sweet Taste Receptor: T1R2/T1R3
The perception of sweetness is mediated by a heterodimeric GPCR, the T1R2/T1R3 receptor. This receptor is activated by a wide variety of structurally diverse sweet-tasting molecules, including sugars, artificial sweeteners, and steviol glycosides.
Upon binding of a sweet ligand like a rebaudioside to the T1R2/T1R3 receptor, a conformational change is induced, activating the associated heterotrimeric G protein, gustducin. This initiates a downstream signaling cascade, as depicted in the diagram below.
The Bitter Taste Receptors: TAS2Rs
The characteristic bitter aftertaste of many steviol glycosides is mediated by a different family of taste receptors, the TAS2Rs. Studies have identified two specific bitter taste receptors, TAS2R4 and TAS2R14 , as being activated by various steviol glycosides.[7][8] The activation of these receptors by rebaudiosides likely contributes to the perception of bitterness. The signaling pathway for bitter taste is similar to that of sweet taste, also involving G protein (gustducin) activation, PLCβ2, IP3, and TRPM5, leading to neurotransmitter release and the perception of a bitter taste.
Experimental Protocols
Characterizing the interaction of compounds like this compound with taste receptors involves a combination of in vitro cell-based assays and human sensory panel evaluations.
In Vitro Cell-Based Functional Assays
These assays utilize heterologous expression systems, typically Human Embryonic Kidney (HEK293) cells, which are engineered to express the taste receptors of interest (e.g., T1R2/T1R3 or specific TAS2Rs). The activation of these receptors by a test compound is then measured by detecting a downstream signaling event, most commonly an increase in intracellular calcium concentration.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO₂ incubator.
-
Cells are transiently co-transfected with plasmids encoding the human T1R2 and T1R3 subunits (for sweet taste) or a specific TAS2R (for bitter taste), along with a promiscuous G protein such as Gα16/gust44 to couple the receptor to the calcium signaling pathway. Transfection can be performed using methods like lipid-based transfection or electroporation.
-
-
Cell Plating:
-
24-48 hours post-transfection, cells are seeded into 96-well or 384-well black-walled, clear-bottom assay plates and allowed to attach overnight.
-
-
Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C.
-
-
Compound Addition and Signal Detection:
-
The assay plate is placed in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is taken before the addition of the test compound.
-
A solution of this compound (or other test compounds) at various concentrations is automatically added to the wells.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
-
Data Analysis:
-
The response is typically quantified as the change in fluorescence (ΔF) over the baseline fluorescence (F₀).
-
Dose-response curves are generated by plotting the fluorescence response against the logarithm of the compound concentration.
-
EC₅₀ values (the concentration of a compound that elicits 50% of the maximal response) are calculated to determine the potency of the compound.
-
Human Sensory Panel Evaluation
Human sensory panels are essential for characterizing the complete taste profile of a sweetener, including its sweetness intensity, temporal profile (onset and duration of sweetness), and any off-tastes.
-
Panelist Selection and Training:
-
A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe taste sensations.
-
Panelists undergo extensive training to recognize and rate the intensity of different taste attributes (sweet, bitter, metallic, licorice, etc.) using standardized reference solutions.
-
-
Sample Preparation:
-
Solutions of this compound and other sweeteners are prepared at various concentrations in purified water. A reference sweetener, typically sucrose, is also included.
-
-
Evaluation Procedure:
-
Panelists are presented with the samples in a randomized and blind manner.
-
They are instructed to rinse their mouths with purified water before and between each sample.
-
For each sample, panelists rate the intensity of predefined taste attributes on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Temporal aspects of the taste, such as the time to maximum sweetness and the duration of the aftertaste, can also be measured using time-intensity (TI) methods.
-
-
Data Analysis:
-
The intensity ratings from all panelists are collected and averaged.
-
Statistical analysis (e.g., ANOVA) is used to determine significant differences in the taste profiles of the different sweeteners.
-
Dose-response curves for sweetness and bitterness can be generated.
-
Conclusion
The interaction of this compound with taste receptors is a complex interplay between activation of the sweet taste receptor T1R2/T1R3 and the bitter taste receptors TAS2R4 and TAS2R14. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the methodologies outlined in this guide provide a robust framework for its characterization. By combining in vitro functional assays with human sensory panel evaluations, researchers and drug development professionals can gain a comprehensive understanding of the taste profile of this compound and other novel sweeteners, facilitating the development of products with improved taste and consumer acceptability. Further research is warranted to determine the precise binding affinities and activation potencies of this compound at these key taste receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effect of Steviol Glycosides on Sensory Properties and Acceptability of Ice Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]
Navigating the Physicochemical Landscape of Rebaudioside I: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside I, a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, is gaining interest as a high-intensity natural sweetener.[1] As with any compound intended for use in food, beverage, and pharmaceutical applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering crucial data for formulation development, quality control, and regulatory assessment. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and structurally similar steviol glycoside, Rebaudioside A, to provide a robust predictive framework. Both molecules share the same steviol backbone and differ only in the glycosylation pattern, making Rebaudioside A a relevant surrogate for understanding the behavior of this compound.
Core Physicochemical Properties of this compound
High-purity this compound (≥95%) presents as a white to off-white powder and is described as being freely soluble in water.[2] It is recognized for its stability under typical heat and acidic conditions encountered in food and beverage processing, such as baking and cooking.[1] The general stability of steviol glycosides extends to high temperatures (100-200°C) and a broad pH range (3-9).[3]
Solubility Profile
Table 1: Solubility of Rebaudioside A in Various Solvents at Different Temperatures
| Temperature (°C) | Solubility in Water (g/L) | Solubility in 30:70 Ethanol:Water (g/L) | Solubility in 70:30 Ethanol:Water (g/L) | Solubility in Ethanol (g/L) |
| 5 | ~5.0 | ~7.1 | ~56.2 | ~3.6 |
| 30 | ~3.7 | ~33.9 | ~72.8 | ~3.2 |
| 35 | ~3.2 | ~50.1 | ~86.6 | ~2.3 |
| 40 | ~3.8 | ~80.4 | ~105.7 | ~2.1 |
| 45 | ~3.8 | ~117.1 | ~124.1 | ~2.3 |
| 50 | ~6.6 | ~156.8 | ~213.7 | ~3.7 |
Data is for Rebaudioside A and serves as a proxy for this compound.
Stability Profile
The stability of this compound, like other steviol glycosides, is primarily influenced by pH and temperature. Forced degradation studies on related compounds provide valuable insights into its stability under various stress conditions.
pH and Temperature Stability
The stability of Rebaudioside A has been studied in various buffer solutions at different pH values and temperatures. The degradation generally follows pseudo-first-order kinetics. The data in Table 2, derived from studies on Rebaudioside A, can be used to predict the stability of this compound.
Table 2: Degradation of Rebaudioside A in Aqueous Buffer Solutions
| Buffer | pH | Temperature (°C) | Observation |
| Citrate/Phosphate | 3 | < 30 | < 6% loss in 6 months |
| Phosphate | 7 | 30 | Up to 25% loss in 6 months |
| Citrate | 7 | 30 | < 5% loss in 6 months |
Data is for Rebaudioside A and serves as a proxy for this compound.
Under highly acidic conditions (pH < 2) and elevated temperatures, steviol glycosides can undergo hydrolysis, leading to the loss of sugar moieties and the formation of steviolbioside and the aglycone steviol.
Photostability
Exposure to UV light can also affect the stability of steviol glycosides. Studies on Rebaudioside A have shown that its degradation is significantly accelerated by UV light exposure, particularly in citrate buffers.
Experimental Protocols
Solubility Determination
A standardized protocol for determining the solubility of this compound involves the equilibrium solubility method.
Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination of this compound.
Stability Testing (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method is crucial for the accurate quantification of this compound in solubility and stability studies.
Table 3: Representative HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water/buffer mixture (e.g., 32:68 v/v acetonitrile:10 mM sodium phosphate buffer, pH 2.6)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 210 nm[4][5] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 10-20 µL |
This method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.
Degradation Pathway
The primary degradation pathway for steviol glycosides under acidic conditions is hydrolysis.
Proposed Acidic Degradation Pathway of this compound
Caption: Simplified proposed acidic degradation pathway for this compound.
Conclusion
This compound is a promising natural sweetener with favorable solubility and stability characteristics for a wide range of applications. It is freely soluble in water and exhibits good stability under typical processing conditions of heat and acidity. While specific quantitative data for this compound is still emerging, data from the structurally similar Rebaudioside A provides a reliable framework for predicting its behavior. For optimal formulation and product shelf-life, it is recommended to maintain a pH between 3 and 7 and to minimize exposure to high temperatures and direct sunlight. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and developers working with this novel sweetener. Further studies focusing specifically on this compound will be invaluable in refining our understanding of its physicochemical properties.
References
The Pursuit of Sweetness: A Technical Guide to the Natural Sources of Rebaudioside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside I, a steviol glycoside, is a molecule of significant interest in the development of high-potency, natural, non-caloric sweeteners. Its unique structural configuration, featuring five glucose units, contributes to a favorable taste profile. This technical guide provides an in-depth exploration of the natural sources of this compound, with a focus on its botanical origins, biosynthetic pathways, and practical methods for its isolation and production. Quantitative data, detailed experimental protocols, and visual representations of key processes are presented to support research and development endeavors.
Natural Occurrence
The primary natural source of this compound is the plant Stevia rebaudiana Bertoni, a member of the Asteraceae family native to Paraguay and Brazil.[1][2][3] The leaves of this plant are rich in a variety of sweet-tasting steviol glycosides.[1][3] While Stevia rebaudiana is the principal botanical source, it is crucial to note that this compound is present in the leaves in very low concentrations compared to other major steviol glycosides like Stevioside and Rebaudioside A.[4]
Quantitative Analysis of Steviol Glycosides in Stevia rebaudiana
The following table summarizes the typical concentrations of the most abundant steviol glycosides found in the dried leaves of Stevia rebaudiana. This data provides context for the relative scarcity of this compound in its natural source.
| Steviol Glycoside | Concentration in Dry Leaf Matter (%) |
| Stevioside | 5 - 10 |
| Rebaudioside A | 2 - 4 |
| Rebaudioside C | 1 - 2 |
| Dulcoside A | 0.5 - 1 |
| This compound | Trace Amounts |
Data compiled from multiple sources.[1][5][6]
Biosynthesis of Steviol Glycosides
The biosynthesis of steviol glycosides, including the precursor to this compound, occurs in the green tissues of Stevia rebaudiana.[5] The process begins in the plastids with the synthesis of steviol, the diterpenoid aglycone core. This is followed by a series of glycosylation steps in the cytoplasm, catalyzed by UDP-glucosyltransferases (UGTs).[5][7] Rebaudioside A is synthesized from Stevioside through the action of the enzyme UGT76G1.[7][8][9][10]
Caption: Biosynthetic pathway of major steviol glycosides in Stevia rebaudiana.
Enzymatic Production of this compound
Given its low natural abundance, the most practical method for obtaining research and commercial quantities of this compound is through the enzymatic bioconversion of a more readily available precursor, Rebaudioside A.[4] This process utilizes a glucosyltransferase enzyme to add a glucose unit to Rebaudioside A.
Experimental Protocol: Bioconversion of Rebaudioside A to this compound
The following protocol is adapted from a published study on the bioconversion of Rebaudioside A to this compound.[4]
Materials:
-
Rebaudioside A
-
Proprietary glucosyltransferase from E. coli expressing the UGT76G1-R11-F12 gene
-
Magnesium chloride (MgCl₂)
-
Sodium phosphate buffer (pH 7.5)
-
Uridine diphosphate glucose (UDP-glucose)
-
Orbital shaker
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a 40 mL reaction mixture containing:
-
0.5 mM Rebaudioside A
-
3 mM MgCl₂
-
50 mM sodium phosphate buffer (pH 7.5)
-
2.5 mM UDP-glucose
-
4.0 mL of UGT76G1-R11-F12 enzyme solution (2.5 U/mL)
-
-
Incubate the reaction mixture at 30°C on an orbital shaker at 135 rpm.
-
Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC.
-
Upon completion of the reaction, purify this compound from the reaction mixture using standard chromatographic techniques.
Expected Yield:
A reported yield for this bioconversion is approximately 22.5% based on the total area percent of HPLC-MS SIM chromatography.[4]
Caption: Experimental workflow for the enzymatic production of this compound.
Extraction and Purification from Natural Sources
While not the primary method for obtaining pure this compound, the initial extraction of steviol glycosides from Stevia rebaudiana leaves is a necessary first step to obtain the Rebaudioside A precursor.
General Protocol for Steviol Glycoside Extraction
-
Drying: The harvested leaves of Stevia rebaudiana are first dried.
-
Hot Water Extraction: The dried leaves are subjected to a hot water extraction process to create a crude extract.[11]
-
Purification: The crude extract undergoes a series of purification steps, often involving crystallization techniques with solvents such as ethanol or methanol, to separate the various glycosides.[11]
-
Isolation of Rebaudioside A: Further chromatographic separation is employed to isolate Rebaudioside A with high purity.
Conclusion
References
- 1. Stevia rebaudiana - Wikipedia [en.wikipedia.org]
- 2. The Stevia Plant | Stevia rebaudiana | STEVIA GROUP [stevia-group.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. Bioconversion of this compound from Rebaudioside A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steviol glycoside - Wikipedia [en.wikipedia.org]
- 6. Rebaudioside A - Wikipedia [en.wikipedia.org]
- 7. Molecular basis for branched steviol glucoside biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient enzymatic production of rebaudioside A from stevioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Stevia - Wikipedia [en.wikipedia.org]
The Toxicology of Rebaudioside I: A Technical Guide
An In-depth Examination of Safety and Metabolism Based on a Read-Across Approach
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rebaudioside I is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. While it contributes to the sweet taste of stevia extracts, specific toxicological studies on this compound are not available in the public domain. However, a robust body of evidence exists for the safety of steviol glycosides as a class. Regulatory bodies worldwide, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), have adopted a "read-across" approach for the safety assessment of minor steviol glycosides. This approach is scientifically justified by the common metabolic fate of all steviol glycosides: they are not absorbed intact in the upper gastrointestinal tract but are hydrolyzed by gut microflora in the colon to the common aglycone, steviol. Steviol is then absorbed, metabolized in the liver to steviol glucuronide, and excreted, with no evidence of accumulation in the body.[1][2][3]
This technical guide summarizes the key toxicological data for steviol glycosides, with a focus on Rebaudioside A as the most studied and structurally similar major glycoside to this compound. The data consistently demonstrate a lack of toxicity, including genotoxicity, carcinogenicity, and reproductive or developmental effects.[4][5][6][7][8] An Acceptable Daily Intake (ADI) of 4 mg/kg body weight/day, expressed as steviol equivalents, has been established by JECFA and EFSA, providing a benchmark for safe consumption.[8][9]
Introduction to this compound and the Read-Across Approach
This compound is a diterpene glycoside, with a steviol backbone to which five glucose units are attached. Its structure is closely related to other steviol glycosides like Stevioside and Rebaudioside A. The safety assessment of the more than 60 identified steviol glycosides relies on the understanding that they are all precursors to steviol.[2] This shared metabolic pathway is the foundation of the read-across toxicological evaluation, allowing the extensive safety database of major steviol glycosides to be applied to minor ones like this compound.[2][10]
Absorption, Distribution, Metabolism, and Excretion (ADME)
The metabolic pathway of steviol glycosides is well-established in both animals and humans.
-
Hydrolysis: Steviol glycosides, including Rebaudioside A, are not hydrolyzed by mammalian digestive enzymes in the upper gastrointestinal tract.[6] Upon reaching the colon, they are completely hydrolyzed by the gut microbiota to steviol.[1][3]
-
Absorption and Metabolism: The resulting steviol is absorbed into the bloodstream.[6] It then undergoes phase II metabolism in the liver, where it is conjugated to form steviol glucuronide.[6]
-
Excretion: Steviol glucuronide is the primary metabolite found in plasma and is rapidly excreted in the urine.[4][6] Studies in humans have shown that after oral administration of Rebaudioside A, the majority of the dose is accounted for as steviol glucuronide in the urine and steviol in the feces.[4] There is no evidence of accumulation of steviol or its metabolites in the body.[2][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism [purecircle.com]
- 3. Metabolism of stevioside and rebaudioside A from Stevia rebaudiana extracts by human microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cspi.org [cspi.org]
- 5. Overview: the history, technical function and safety of rebaudioside A, a naturally occurring steviol glycoside, for use in food and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Pharmacology and Toxicology of Steviol Glycosides Extracted from Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scientific Opinion on the safety of steviol glycosides for the proposed uses as a food additive - International Sweeteners Association [sweeteners.org]
- 9. WHO | JECFA [apps.who.int]
- 10. Safety evaluation of the food additive steviol glycosides, predominantly Rebaudioside M, produced by fermentation using Yarrowia lipolytica VRM | EFSA [efsa.europa.eu]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Rebaudioside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside I is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As a natural, zero-calorie sweetener, it is of increasing interest to the food, beverage, and pharmaceutical industries for its favorable taste profile. Accurate and precise quantitative analysis of this compound is crucial for quality control of raw materials, formulation development, and regulatory compliance.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS).
Analytical Methods and Protocols
Two primary methods are presented for the quantification of this compound: a robust HPLC-UV method suitable for routine quality control and a sensitive UHPLC-MS/MS method for complex matrices and low-level quantification.
Method 1: Quantitative Analysis of this compound by HPLC-UV
This method is adapted from established methodologies for the analysis of steviol glycosides and is suitable for the quantification of this compound in sweeteners and other simple matrices.[1][2][3]
2.1.1. Principle
Reversed-phase HPLC separates this compound from other steviol glycosides based on its polarity. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard, with detection at a wavelength of 210 nm.[3][4][5]
2.1.2. Materials and Reagents
-
This compound certified reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (e.g., PTFE)
2.1.3. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6), typically in a 32:68 (v/v) ratio.[3] The pH of the buffer is adjusted with phosphoric acid.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 10-20 µL.
2.1.4. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples (e.g., 10-200 µg/mL).
-
Sample Preparation (Sweetener Powders): Accurately weigh a sufficient amount of the sweetener sample to obtain a this compound concentration within the calibration range. Dissolve the sample in the mobile phase, sonicate for 10-15 minutes to ensure complete dissolution, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.[6][7]
-
Sample Preparation (Beverages): Degas carbonated beverages by sonication. Dilute the beverage with the mobile phase to bring the this compound concentration into the calibration range. For complex beverage matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering components.[8][9] Filter the final solution through a 0.45 µm syringe filter prior to HPLC analysis.[8]
2.1.5. Data Analysis and Calculation
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.
The concentration of this compound in the sample is calculated using the following formula:
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope
The final amount of this compound in the original sample should be reported in appropriate units (e.g., mg/g or % w/w), taking into account the sample weight and dilution factors.
Method 2: Quantitative Analysis of this compound by UHPLC-MS/MS
This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex food matrices and for detecting trace amounts.[6][10]
2.2.1. Principle
UHPLC provides rapid and high-resolution separation of steviol glycosides. Detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification of this compound, even in the presence of co-eluting matrix components.
2.2.2. Materials and Reagents
-
This compound certified reference standard (≥95% purity)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (LC-MS grade)
-
0.22 µm syringe filters (e.g., PTFE)
2.2.3. Instrumentation and Chromatographic Conditions
-
UHPLC System: A system capable of high-pressure gradient elution, coupled to a tandem mass spectrometer.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute this compound, followed by a wash and re-equilibration step. An example gradient is: 0-1 min, 20% B; 1-5 min, 20-50% B; 5-6 min, 50-90% B; 6-7 min, 90% B; 7-7.1 min, 90-20% B; 7.1-10 min, 20% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 1-5 µL.
2.2.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For example, for a related compound Rebaudioside A, a precursor ion [M-H]⁻ at m/z 965.5 could fragment to product ions at m/z 803.4 and 641.3. Similar optimization would be required for this compound.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.
2.2.5. Standard and Sample Preparation
Follow the same procedures as for the HPLC-UV method (Section 2.1.4), using LC-MS grade solvents and filtering with 0.22 µm syringe filters.
2.2.6. Data Analysis and Calculation
Data is processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio of the target MRM transition of this compound to that of an internal standard (if used) against the concentration. The concentration of this compound in the samples is then determined from this curve.
Data Presentation
Quantitative data for this compound should be summarized in clear and structured tables for easy comparison.
Table 1: HPLC-UV Method Validation Parameters for this compound
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Typically 0.5-1 µg/mL |
| Limit of Quantification (LOQ) | Typically 1.5-3 µg/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 2% |
Table 2: UHPLC-MS/MS Method Validation Parameters for this compound
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Typically 0.01-0.1 ng/mL |
| Limit of Quantification (LOQ) | Typically 0.03-0.3 ng/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 5% |
Table 3: Example Quantitative Data for this compound in Commercial Sweeteners
| Sample ID | Matrix | Method Used | This compound Content (% w/w) |
| Sweetener A | Stevia Extract Powder | HPLC-UV | 0.8 |
| Sweetener B | Table-top Sweetener | HPLC-UV | 0.5 |
| Beverage C | Flavored Water | UHPLC-MS/MS | 15 mg/L |
| Raw Material D | Purified Stevia Extract | HPLC-UV | 96.2 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Caption: General workflow for the quantitative analysis of this compound.
Logical Relationship of Steviol Glycoside Analysis
The following diagram illustrates the relationship between different analytical techniques and their applications in steviol glycoside analysis.
Caption: Relationship between analytical techniques and their applications.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. Improving Chromatographic Resolution of the JECFA Method for the Analysis of Steviol Glycosides | Waters [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. shimadzu.com [shimadzu.com]
- 6. air.unimi.it [air.unimi.it]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Quantitation of Stevioside and Rebaudioside A in Commercial Standards by Quantitative NMR [jstage.jst.go.jp]
Application Notes and Protocols for NMR Spectroscopy of Rebaudioside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside I is a steviol glycoside, a natural high-intensity sweetener extracted from the leaves of the Stevia rebaudiana plant.[1] As a member of this class of compounds, its detailed structural elucidation is crucial for quality control, regulatory approval, and understanding its sweetness profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of complex natural products like this compound. This document provides detailed application notes and experimental protocols for the NMR analysis of this compound, intended for researchers, scientists, and professionals in drug development and food science. The structure of this compound has been fully characterized as (13-[(2-O-β-d-glucopyranosyl-3-O-β-d-glucopyranosyl)-β-d-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-(3-O-β-d-glucopyranosyl)-β-d-glucopyranosyl) ester].[2]
Structural Elucidation via NMR Spectroscopy
The complete structural assignment of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).[2] These techniques provide detailed information about the proton and carbon environments within the molecule, their connectivity, and spatial proximities, allowing for the complete assignment of the aglycone (steviol) core and the five attached glucose units.
Data Presentation: ¹H and ¹³C NMR Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in pyridine-d₅ at 500 MHz and 150 MHz, respectively.[2]
Table 1: ¹H NMR Data of this compound (500 MHz, pyridine-d₅) [2]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 0.74, 1.88 | m | |
| 2 | 1.59, 2.25 | m | |
| 3 | 1.05, 2.11 | m | |
| 4 | - | - | - |
| 5 | 1.14 | dd | 12.0, 2.9 |
| 6 | 2.18, 2.37 | m | |
| 7 | 1.45, 1.63 | m | |
| 8 | - | - | - |
| 9 | 0.94 | m | |
| 11 | 1.76, 1.85 | m | |
| 12 | 1.99, 2.08 | m | |
| 13 | - | - | - |
| 14 | 2.15, 2.59 | m | |
| 15 | 2.22, 2.31 | m | |
| 16 | - | - | - |
| 17a | 5.02 | s | |
| 17b | 5.67 | s | |
| 18 | 1.22 | s | |
| 19 | - | - | - |
| 20 | 1.26 | s | |
| Glc I | |||
| 1' | 6.14 | d | 8.1 |
| Glc II | |||
| 1'' | 5.57 | d | 7.7 |
| Glc III | |||
| 1''' | 5.38 | d | 7.8 |
| Glc IV | |||
| 1'''' | 5.06 | d | 7.9 |
| Glc V | |||
| 1''''' | 5.29 | d | 8.2 |
Table 2: ¹³C NMR Data of this compound (150 MHz, pyridine-d₅) [2]
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 40.7 | Glc I | |
| 2 | 19.3 | 1' | 95.3 |
| 3 | 38.0 | 2' | 74.3 |
| 4 | 44.0 | 3' | 89.4 |
| 5 | 57.2 | 4' | 70.0 |
| 6 | 22.3 | 5' | 78.1 |
| 7 | 41.9 | 6' | 62.9 |
| 8 | 41.1 | Glc II | |
| 9 | 53.9 | 1'' | 104.6 |
| 10 | 39.7 | 2'' | 83.2 |
| 11 | 20.6 | 3'' | 77.0 |
| 12 | 37.3 | 4'' | 71.5 |
| 13 | 86.4 | 5'' | 78.5 |
| 14 | 44.3 | 6'' | 62.7 |
| 15 | 47.9 | Glc III | |
| 16 | 154.2 | 1''' | 104.7 |
| 17 | 104.5 | 2''' | 75.8 |
| 18 | 28.3 | 3''' | 78.8 |
| 19 | 176.9 | 4''' | 71.4 |
| 20 | 15.6 | 5''' | 78.5 |
| 6''' | 62.6 | ||
| Glc IV | Glc V | ||
| 1'''' | 98.0 | 1''''' | 105.0 |
| 2'''' | 74.9 | 2''''' | 75.8 |
| 3'''' | 87.2 | 3''''' | 78.2 |
| 4'''' | 69.8 | 4''''' | 71.6 |
| 5'''' | 78.5 | 5''''' | 78.8 |
| 6'''' | 62.9 | 6''''' | 62.8 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard practices for the structural elucidation of natural products.
1. Sample Preparation
-
Compound: Pure this compound (approximately 5-10 mg).
-
Solvent: Deuterated pyridine (pyridine-d₅), approximately 0.5 mL.
-
Procedure:
-
Weigh the this compound sample accurately and place it in a clean, dry NMR tube.
-
Add the deuterated solvent to the NMR tube to dissolve the sample completely.
-
Vortex the tube gently to ensure a homogeneous solution.
-
If necessary, filter the solution to remove any particulate matter.
-
2. NMR Data Acquisition
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Temperature: Experiments are typically conducted at room temperature (e.g., 292 K).[2]
a. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent signal of pyridine-d₅.
b. ¹³C NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal of pyridine-d₅.
c. 2D NMR: COSY
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 4-8 scans per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.
d. 2D NMR: HSQC
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsp' on Bruker instruments).
-
Spectral Width: 10-12 ppm in F2 (¹H) and 160-180 ppm in F1 (¹³C).
-
Data Points: 2048 in F2 and 256 in F1.
-
Number of Scans: 8-16 scans per increment.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
e. 2D NMR: HMBC
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width: 10-12 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 16-32 scans per increment.
-
Long-Range Coupling Delay: Optimized for a long-range coupling of 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
f. 2D NMR: NOESY
-
Pulse Program: Standard NOESY experiment with gradient selection (e.g., 'noesygpph' on Bruker instruments).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 16-32 scans per increment.
-
Mixing Time: 500-800 ms.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete NMR-based structural elucidation of this compound.
Caption: Workflow for the NMR-based structural elucidation of this compound.
References
Application Note: Analysis of Rebaudioside I using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rebaudioside I is a steviol glycoside, a class of natural, non-caloric sweeteners extracted from the leaves of Stevia rebaudiana Bertoni. These compounds are of significant interest to the food, beverage, and pharmaceutical industries as sugar substitutes. Structurally, this compound is a complex diterpene glycoside. Accurate characterization and quantification are crucial for quality control, formulation development, and regulatory compliance. This application note provides a detailed protocol for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), focusing on its fragmentation pattern for structural confirmation.
Experimental Protocols
This section details the necessary steps for sample preparation and analysis of this compound via direct infusion mass spectrometry.
1. Sample Preparation for Direct Infusion MS and MS/MS
A straightforward dilution protocol is sufficient for the analysis of purified this compound samples.
-
Reagents and Materials:
-
This compound standard
-
Water (H₂O), HPLC grade
-
Acetonitrile (MeCN), HPLC grade
-
Microcentrifuge tubes
-
Pipettes
-
-
Procedure:
-
MS Data Acquisition Stock: Prepare a stock solution of this compound at a concentration of 0.25 mg/mL by dissolving the standard in a 1:1 (v/v) mixture of H₂O and MeCN.[1]
-
MS/MS Tuning Stock: For optimizing MS/MS parameters and acquiring fragmentation data, further dilute the MS stock solution to a concentration of 0.01 mg/mL using the same H₂O:MeCN solvent.[1] This lower concentration helps in achieving a good signal-to-noise ratio for precursor and fragment ions.[1]
-
2. Mass Spectrometry Analysis
The following parameters are based on analysis using a Waters Quadrupole Time-of-Flight (Q-TOF) Micro mass spectrometer but can be adapted for similar high-resolution instruments.
-
Instrumentation:
-
MS Parameters:
-
MS/MS Fragmentation Parameters:
Results and Data Presentation
Molecular and Mass Spectrometry Data
High-resolution mass spectrometry in negative ESI mode confirms the molecular formula and provides characteristic fragmentation data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₅₀H₇₉O₂₈ | [1] |
| Exact Mass [M-H]⁻ | 1127.4741 | [1] |
| Precursor Ion [M-H]⁻ (m/z) | 1127.4 | [1] |
MS/MS Fragmentation Data
The fragmentation pattern of this compound is dependent on the applied collision energy.
| Precursor Ion (m/z) | Collision Energy | Fragment Ions (m/z) | Interpretation | Source |
| 1127.4 | 30 V | 803.5301 | Loss of two sugar units | [1] |
| 1127.4 | 60 V | 803.5301 | Sequential loss from the precursor | [1] |
| 641.4488 | Loss of a third sugar unit from m/z 803.5 | [1] | ||
| 479.3897 | Loss of a fourth sugar unit from m/z 641.4 | [1] | ||
| 317.3023 | Loss of a fifth sugar unit from m/z 479.4 (Steviol aglycone) | [1] |
Visualizations
Experimental Workflow
The diagram below outlines the general workflow for the mass spectrometric analysis of this compound.
Fragmentation Pathway of this compound
This diagram illustrates the sequential loss of sugar moieties from the deprotonated molecule under high-energy collision-induced dissociation.
References
Application Notes and Protocols: Enzymatic Modification of Rebaudioside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside I is a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, valued for its potential as a natural, non-caloric high-potency sweetener.[1] The arrangement and number of glucose units attached to the central steviol core significantly influence the taste profile, including sweetness intensity and the presence of undesirable aftertastes like bitterness.[1] Enzymatic modification offers a powerful tool to selectively alter the glycosylation pattern of steviol glycosides, enabling the production of rarer glycosides with superior taste qualities.[2][3]
These application notes provide detailed protocols for the enzymatic synthesis of this compound from the more abundant Rebaudioside A. Additionally, we explore the potential for further enzymatic modification of this compound to generate novel sweetening compounds, based on established enzymatic techniques for other steviol glycosides.
Section 1: Enzymatic Synthesis of this compound from Rebaudioside A
Overview
This compound can be synthesized from Rebaudioside A through a bioconversion reaction catalyzed by a glucosyltransferase enzyme.[1][4] This process involves the specific addition of a single glucose unit to the Rebaudioside A molecule.[1][4] The UDP-glycosyltransferase UGT76G1-R11-F12 has been successfully used for this purpose, with the enzyme being produced recombinantly in E. coli.[1]
Quantitative Data
The following table summarizes the key quantitative parameters for the enzymatic synthesis of this compound from Rebaudioside A.
| Parameter | Value | Reference |
| Starting Substrate | Rebaudioside A | [1] |
| Enzyme | Glucosyltransferase UGT76G1-R11-F12 | [1] |
| Product | This compound | [1] |
| Rebaudioside A Concentration | 0.5 mM | [1] |
| UDP-glucose Concentration | 2.5 mM | [1] |
| MgCl₂ Concentration | 3 mM | [1] |
| Buffer | 50 mM Sodium Phosphate, pH 7.5 | [1] |
| Enzyme Concentration | 2.5 U/mL (in 4.0 mL of enzyme solution) | [1] |
| Reaction Volume | 40 mL | [1] |
| Temperature | 30 °C | [1] |
| Agitation | 135 rpm (orbital shaker) | [1] |
| Yield | 22.5% (135 mg) | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the bioconversion of Rebaudioside A to this compound using a proprietary glucosyltransferase.[1]
Materials:
-
Rebaudioside A
-
Glucosyltransferase UGT76G1-R11-F12 (expressed in E. coli)
-
UDP-glucose
-
Magnesium Chloride (MgCl₂)
-
Sodium Phosphate Monobasic
-
Sodium Phosphate Dibasic
-
Deionized Water
-
Orbital Shaker
-
HPLC-MS for analysis
Procedure:
-
Prepare the Reaction Buffer:
-
Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.5.
-
-
Prepare the Reaction Mixture:
-
In a suitable reaction vessel, combine the following components to a final volume of 40 mL:
-
Rebaudioside A to a final concentration of 0.5 mM.
-
UDP-glucose to a final concentration of 2.5 mM.
-
MgCl₂ to a final concentration of 3 mM.
-
4.0 mL of glucosyltransferase UGT76G1-R11-F12 solution (2.5 U/mL).
-
Add 50 mM sodium phosphate buffer (pH 7.5) to bring the final volume to 40 mL.
-
-
-
Incubation:
-
Place the reaction vessel on an orbital shaker set to 135 rpm.
-
Incubate the reaction at 30 °C.
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC-MS with reference standards for Rebaudioside A and this compound.
-
Once the desired conversion is achieved or the reaction plateaus, the reaction can be terminated. Termination can typically be achieved by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes) or by adding a quenching agent like a strong acid or organic solvent, followed by centrifugation to remove the denatured enzyme.
-
-
Purification:
-
The product, this compound, can be purified from the reaction mixture using standard chromatographic techniques such as preparative HPLC.
-
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the enzymatic synthesis of this compound from Rebaudioside A.
Section 2: Potential for Further Enzymatic Modification of this compound
Concept
While the primary focus of current research has been on the production of this compound, there is significant potential for its use as a substrate for further enzymatic glycosylation to create novel steviol glycosides with enhanced taste profiles. Enzymes such as cyclodextrin glucanotransferases (CGTases) are known to catalyze the transfer of glucose units from donors like starch to acceptor molecules, including steviol glycosides.[2][5] This process, known as transglycosylation, can add single or multiple glucose units, potentially improving sweetness quality and reducing any lingering aftertaste.[6] Engineering of these enzymes through site-directed mutagenesis can further refine the process, increasing conversion efficiency and controlling the length of the added glucose chains.[2][7]
General Protocol for Enzymatic Transglycosylation of a Steviol Glycoside
This generalized protocol is based on the principles of using CGTase for the modification of steviol glycosides.[6][8]
Materials:
-
This compound (or other steviol glycoside)
-
Cyclodextrin Glucanotransferase (CGTase)
-
Soluble Starch (or other suitable glucose donor)
-
Appropriate buffer (e.g., citrate or phosphate buffer, pH may vary depending on the specific CGTase)
-
Deionized Water
-
Shaking water bath or incubator
-
HPLC for analysis
Procedure:
-
Substrate and Donor Preparation:
-
Dissolve the steviol glycoside (e.g., this compound) and the glucose donor (e.g., soluble starch) in the reaction buffer to the desired concentrations. For example, 10 g/L steviol glycoside and 50 g/L soluble starch have been used.[6]
-
-
Enzymatic Reaction:
-
Add the CGTase to the substrate-donor solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at the optimal temperature for the specific CGTase (e.g., <40 °C for CGTase-13) with gentle agitation.[6]
-
-
Reaction Monitoring and Termination:
-
Monitor the formation of glucosylated products over time using HPLC.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
-
Analysis and Purification:
-
Analyze the product mixture to identify the newly formed glucosylated steviol glycosides.
-
Purify the desired products using chromatographic methods.
-
Logical Relationship: Further Modification of this compound
Caption: Conceptual pathway for creating novel sweeteners from this compound.
Conclusion
The enzymatic synthesis of this compound from more readily available steviol glycosides like Rebaudioside A is a well-documented process that enhances the portfolio of natural high-potency sweeteners. The provided protocols offer a foundation for researchers to produce this valuable compound. Furthermore, the principles of enzymatic transglycosylation open up exciting possibilities for the further modification of this compound, paving the way for the development of next-generation sweeteners with tailored taste profiles to meet consumer demands. Future research in this area could focus on the discovery and engineering of novel enzymes with high specificity for this compound to create a new range of superior-tasting, natural, non-caloric sweeteners.
References
- 1. Bioconversion of this compound from Rebaudioside A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of cyclodextrin glycosyltransferase improves the conversion efficiency of rebaudioside A to glucosylated steviol glycosides and increases the content of short-chain glycosylated steviol glycoside - ProQuest [proquest.com]
- 3. Enzymatic Synthesis and Characterization of a Novel α-1→6-Glucosyl Rebaudioside C Derivative Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioconversion of this compound from rebaudioside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. steviashantanu.com [steviashantanu.com]
- 6. scispace.com [scispace.com]
- 7. Engineering of cyclodextrin glycosyltransferase improves the conversion efficiency of rebaudioside A to glucosylated steviol glycosides and increases the content of short-chain glycosylated steviol glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Rebaudioside I in Food Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside I (Reb I) is a minor steviol glycoside naturally found in the leaves of the Stevia rebaudiana Bertoni plant. As a high-intensity, zero-calorie sweetener, it presents a promising alternative to sugar and other artificial sweeteners in a variety of food and beverage applications. These application notes provide detailed information on the properties, sensory profile, and use of Reb I in food formulations, along with experimental protocols for its evaluation. Reb I has been determined to be Generally Recognized as Safe (GRAS) for use as a general-purpose sweetener in foods by the U.S. Food and Drug Administration (FDA)[1].
Physicochemical Properties
This compound is a diterpene glycoside with a steviol backbone, characterized by the presence of five glucose units.[1] Like other steviol glycosides, Reb I is heat-stable and pH-stable, making it suitable for a wide range of food processing conditions[2].
Solubility
The solubility of steviol glycosides is influenced by the solvent, temperature, and the presence of other solutes. While specific quantitative data for this compound is limited, data for other steviol glycosides like Rebaudioside A can provide valuable insights. Rebaudioside A has been reported to be poorly soluble in both water and ethanol alone, but solvent mixtures and increased temperatures can significantly enhance its solubility[3][4]. For instance, a highly soluble form of Rebaudioside A has been developed with a solubility of about 25 grams per 100 grams of water at 24°C[5]. It can be inferred that Reb I would exhibit similar solubility characteristics.
Table 1: Solubility of Steviol Glycosides (Rebaudioside A as a proxy for this compound)
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | ~1.3[4] |
| Ethanol | 25 | Low[3] |
| Ethanol:Water (30:70) | 5 | 146.6 |
| Ethanol:Water (30:70) | 50 | >400 |
| Ethanol:Water (70:30) | 5 | 95.9 |
| Ethanol:Water (70:30) | 50 | 214.9 |
Data for Rebaudioside A from a study on the solubility of stevioside and rebaudioside A. This data is used as a proxy due to the limited availability of specific data for this compound.
Stability
Steviol glycosides are generally stable under a wide range of processing and storage conditions. Studies on stevioside and Rebaudioside A have shown good stability in carbonated beverages during long-term storage[6][7]. They are also stable to heat treatment, with significant degradation only observed at temperatures exceeding 140°C[2]. The stability of steviol glycosides can be affected by pH, with greater degradation observed under strongly acidic conditions (pH < 2)[2].
Sensory Properties
The sensory profile of steviol glycosides is a critical factor in their application. While specific sensory data for this compound is not as abundant as for other rebaudiosides, it is generally characterized as having a clean, sweet taste with reduced bitterness and licorice aftertaste compared to stevioside and Rebaudioside A[8]. The sweetness intensity of steviol glycosides is concentration-dependent.
Table 2: Comparative Sensory Profile of Major Steviol Glycosides
| Steviol Glycoside | Relative Sweetness to Sucrose | Bitterness Profile | Key Sensory Attributes |
| Stevioside | 250-300x | Significant bitter aftertaste[8] | Lingering sweetness |
| Rebaudioside A | 300-400x | Less bitter than stevioside[8] | Clean sweet taste, slight bitterness |
| Rebaudioside D | High | Low bitterness[9][10][11] | Sugar-like taste, creamy, milky[10] |
| Rebaudioside M | High | Very low bitterness[9][10][11] | Cleanest sweet taste, minimal aftertaste[9][10][11] |
| This compound | High (inferred) | Low (inferred) | Expected to have a favorable taste profile with reduced off-notes. |
Application in Food Formulations
This compound can be utilized in a wide array of food and beverage products, including:
-
Beverages: Carbonated soft drinks, juices, flavored waters, and teas.
-
Dairy Products: Yogurt, ice cream, and flavored milk.
-
Bakery Products: Cakes, cookies, and muffins.
-
Confectionery: Candies, chocolates, and chewing gum.
-
Tabletop Sweeteners: As a standalone sweetener or in blends.
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound in a Beverage Model
Objective: To determine the sensory profile and sweetness intensity of this compound in a model beverage system compared to sucrose and other steviol glycosides.
Materials:
-
This compound (≥95% purity)
-
Sucrose (analytical grade)
-
Other steviol glycosides for comparison (e.g., Reb A, Reb D, Reb M)
-
Citric acid
-
Sodium citrate
-
Deionized water
-
Sensory evaluation booths
-
Computerized sensory data collection system
Methodology:
-
Panelist Selection and Training:
-
Recruit 10-12 panelists with prior experience in sensory evaluation of sweeteners.
-
Train panelists on the specific attributes to be evaluated: sweetness intensity, bitterness, licorice aftertaste, and overall liking.
-
Familiarize panelists with the rating scale (e.g., a 15-cm line scale anchored with "not sweet" to "extremely sweet").
-
-
Sample Preparation:
-
Prepare a base beverage solution (e.g., 0.1% citric acid and 0.05% sodium citrate in deionized water, pH 3.2).
-
Prepare a series of sucrose solutions in the base beverage (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as sweetness references.
-
Prepare solutions of this compound and other steviol glycosides in the base beverage at concentrations determined to be equi-sweet to a target sucrose concentration (e.g., 8% sucrose). Preliminary testing may be required to determine these concentrations.
-
-
Sensory Evaluation Procedure:
-
Conduct the evaluation in individual sensory booths under controlled lighting and temperature.
-
Present samples monadically in a randomized order, with each sample coded with a three-digit number.
-
Instruct panelists to rinse their mouths with deionized water between samples.
-
Ask panelists to rate the intensity of sweetness, bitterness, and licorice aftertaste for each sample on the provided scale.
-
Collect data using a computerized sensory data collection system.
-
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ from each other.
-
Protocol 2: Stability Testing of this compound in a Carbonated Beverage
Objective: To evaluate the stability of this compound in a carbonated beverage under accelerated storage conditions.
Materials:
-
This compound (≥95% purity)
-
Carbonated water
-
Citric acid
-
Sodium benzoate (preservative)
-
Flavoring agents (optional)
-
Glass bottles with screw caps
-
Environmental chamber
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Beverage Formulation:
-
Prepare a model carbonated beverage by dissolving citric acid, sodium benzoate, and this compound in carbonated water. A typical formulation might be:
-
This compound: 0.05% (w/v)
-
Citric acid: 0.15% (w/v)
-
Sodium benzoate: 0.02% (w/v)
-
-
Fill the beverage into glass bottles, leaving minimal headspace, and seal tightly.
-
-
Storage Conditions:
-
Store the bottled beverages in an environmental chamber at an accelerated temperature (e.g., 35°C).
-
Include a control set of samples stored at a lower temperature (e.g., 4°C).
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, and 12 weeks).
-
Degas the samples before analysis.
-
Quantify the concentration of this compound in each sample using a validated HPLC method (see Protocol 3).
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of storage time.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant.
-
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To develop and validate an HPLC method for the quantification of this compound in food matrices.
Materials:
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Methodology:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 10 mM sodium phosphate buffer, pH 2.6) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 80% over 15-20 minutes.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 500 µg/mL.
-
-
Sample Preparation:
-
Liquid Samples (e.g., beverages): Degas and filter through a 0.45 µm syringe filter. Dilute with the mobile phase if necessary.
-
Solid Samples (e.g., baked goods): Homogenize a known weight of the sample. Extract with a suitable solvent (e.g., ethanol:water mixture) using sonication or shaking. Centrifuge and filter the extract. A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.
-
-
Analysis and Quantification:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Signaling Pathways and Experimental Workflows
Sweet Taste Perception Pathway
The sweet taste of steviol glycosides is primarily mediated by the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds.
Caption: Sweet taste signaling pathway for this compound.
Experimental Workflow for Food Application Development
The following workflow outlines the key steps for incorporating and evaluating this compound in a new food product.
Caption: Experimental workflow for developing a food product with this compound.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. US20120058236A1 - Sweetener composition comprising high solubility form of rebaudioside a and method of making - Google Patents [patents.google.com]
- 6. datapdf.com [datapdf.com]
- 7. food.gov.uk [food.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) [mdpi.com]
- 10. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for the Use of Rebaudioside I as a Sugar Substitute
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside I is a steviol glycoside, a class of natural, high-intensity sweeteners extracted from the leaves of Stevia rebaudiana. While less prevalent than other rebaudiosides such as A, D, and M, this compound is of interest to the scientific and food development communities for its potential as a zero-calorie sugar substitute. Structurally, it is closely related to other sweet-tasting steviol glycosides, sharing the same steviol backbone but differing in the number and arrangement of glucose units. This structural variance is known to significantly influence the sweetness intensity, taste profile, and physicochemical properties of each glycoside.
These application notes provide a summary of the available information on this compound and comparative data from closely related, well-studied rebaudiosides to serve as a baseline for research and development. The accompanying protocols offer detailed methodologies for the evaluation of its key characteristics.
Physicochemical and Sensory Properties
Direct quantitative data for this compound is limited in publicly available literature. The following tables summarize key properties of the most relevant and commercially utilized rebaudiosides (A, D, and M) to provide a comparative framework for initiating studies on this compound.
Table 1: Comparative Sweetness Profile of Major Rebaudiosides
| Property | Rebaudioside A | Rebaudioside D | Rebaudioside M | Sucrose |
| Sweetness Potency (vs. Sucrose) | ~250-450x[1] | ~225x[2] | ~225-350x[2][3] | 1x |
| Taste Profile | Intense sweetness, slight bitter/licorice aftertaste at high concentrations[2] | Clean, sucrose-like sweetness, low bitterness | Very clean, sucrose-like sweetness, minimal bitterness[1][3][4] | Clean, sweet |
| Sweetness Onset | Slower than sucrose | Faster than Reb A | Similar to sucrose | Rapid |
| Lingering Sweetness | Present | More intense than sucrose[4][5] | More intense than sucrose[4][5] | Minimal |
Table 2: Comparative Physicochemical Properties of Major Rebaudiosides
| Property | Rebaudioside A | Rebaudioside D | Rebaudioside M |
| Water Solubility (25°C) | High (~25-45 g/100g water)[1] | Low (<0.05%)[6] | Low (~0.1%)[1][6] |
| Stability | Generally stable at pH 3-9 and high temperatures[7] | Stable under typical food and beverage processing conditions | Stable under typical food and beverage processing conditions[3] |
| Molar Mass ( g/mol ) | 967.01 | 1129.17 | 1291.33 |
Biological Activity and Metabolism
Steviol glycosides, including this compound, are not metabolized in the upper gastrointestinal tract. Instead, they are hydrolyzed to steviol by the gut microbiota in the colon. Steviol is then absorbed, metabolized in the liver to steviol glucuronide, and excreted in the urine.[8] This metabolic pathway results in a negligible caloric contribution.
Taste Receptor Interaction
The sweet taste of steviol glycosides is mediated by the T1R2/T1R3 G-protein coupled sweet taste receptor. Some rebaudiosides, particularly Rebaudioside A, are also known to interact with bitter taste receptors (TAS2Rs), which can contribute to a bitter aftertaste.[3] The specific interactions of this compound with these receptors have not been extensively studied but are presumed to be similar to other steviol glycosides.
Experimental Protocols
The following protocols are provided as a guide for the evaluation of this compound. Given the limited specific data for this compound, these protocols are based on established methods for other high-intensity sweeteners and steviol glycosides. Researchers should optimize these methods for their specific experimental needs.
Protocol for Sensory Evaluation of this compound
This protocol outlines a method for determining the sweetness intensity and sensory profile of this compound using a trained sensory panel.
4.1.1 Materials
-
This compound (high purity)
-
Sucrose (analytical grade)
-
Deionized, purified water
-
Glass beakers and stir rods
-
Analytical balance
4.1.2 Panelist Training
-
Select 10-12 panelists and train them to identify and rate the intensity of sweet, bitter, metallic, and licorice tastes, as well as aftertaste.[9]
-
Use reference solutions of sucrose (for sweetness) and caffeine (for bitterness) at varying concentrations to calibrate the panel.
4.1.3 Sample Preparation
-
Prepare a series of sucrose solutions in water at concentrations of 2%, 4%, 6%, 8%, and 10% (w/v) to serve as sweetness references.
-
Prepare a stock solution of this compound in water. Due to the high intensity of steviol glycosides, a starting concentration of 0.1% (w/v) is recommended for initial range-finding tests.[4][5]
-
From the stock solution, prepare a series of dilutions to be evaluated.
4.1.4 Evaluation Procedure
-
Present the panelists with the series of sucrose reference solutions to establish a baseline for sweetness intensity.
-
Provide panelists with 15 mL of each this compound solution in a randomized order, with water for rinsing between samples.[10]
-
Instruct panelists to rate the intensity of sweetness, bitterness, and any off-tastes on a labeled magnitude scale (e.g., 0-15).[4][5]
-
Ask panelists to also describe and rate the intensity of any lingering aftertaste at specific time points (e.g., 30 seconds, 1 minute).[4][5]
4.1.5 Data Analysis
-
Calculate the mean intensity scores for each attribute at each concentration of this compound.
-
Determine the sucrose equivalency value for each this compound concentration by comparing its mean sweetness score to the sucrose reference curve.
Protocol for Determination of Solubility
This protocol describes a method to determine the solubility of this compound in various solvent systems.
4.2.1 Materials
-
This compound (high purity)
-
Solvents: Deionized water, Ethanol (food grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
HPLC system for quantification
4.2.2 Procedure
-
Prepare saturated solutions of this compound in the desired solvents (e.g., water, 50% ethanol/water) by adding an excess amount of the compound to a known volume of the solvent in a sealed container.
-
Equilibrate the solutions at a constant temperature (e.g., 25°C) in a shaker for 24 hours to ensure equilibrium is reached.
-
Centrifuge the solutions at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method (see Protocol 4.4).
-
Calculate the solubility in g/100 mL or other appropriate units.
Protocol for Stability Testing in a Beverage Model System
This protocol provides a framework for assessing the stability of this compound under conditions relevant to beverage applications.[11]
4.3.1 Materials
-
This compound (high purity)
-
Citric acid
-
Sodium citrate
-
Deionized water
-
pH meter
-
Temperature-controlled incubators
-
HPLC system
4.3.2 Sample Preparation
-
Prepare a model beverage solution, for example, a citrate buffer at a pH relevant to soft drinks (e.g., pH 3.0).
-
Dissolve a known concentration of this compound in the buffer solution (e.g., 500 mg/L).[11]
-
Dispense the solution into sealed, airtight containers.
4.3.3 Storage Conditions
-
Store the samples at various temperatures to assess thermal stability (e.g., 5°C, 20°C, 40°C).[11]
-
For photostability testing, expose a set of samples to a controlled light source (e.g., ICH-compliant light chamber) while keeping a control set in the dark.
4.3.4 Sampling and Analysis
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove samples from each storage condition.
-
Analyze the concentration of this compound remaining in each sample using a validated HPLC method (see Protocol 4.4).
-
Monitor for the appearance of degradation products.
4.3.5 Data Analysis
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).
Protocol for Analytical Quantification by HPLC
This protocol describes a general HPLC method for the quantification of steviol glycosides, which can be adapted for this compound.[12][13][14][15]
4.4.1 Instrumentation and Columns
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][12]
4.4.2 Reagents and Mobile Phase
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or sodium phosphate buffer to adjust pH.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 10 mM sodium phosphate buffer, pH 2.6) in a ratio of approximately 32:68 (v/v).[12] Isocratic elution is often sufficient.
4.4.3 Chromatographic Conditions
-
Injection Volume: 20 µL[12]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
4.4.4 Standard and Sample Preparation
-
Prepare a stock solution of high-purity this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.
-
Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter before injection.
4.4.5 Analysis and Quantification
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
Conclusion
This compound represents a promising, yet understudied, natural high-intensity sweetener. While direct experimental data on its sensory and physicochemical properties are sparse, its structural similarity to other well-characterized rebaudiosides provides a strong foundation for future research. The protocols outlined in this document offer a starting point for the systematic evaluation of this compound, which will be crucial for determining its potential applications in the food, beverage, and pharmaceutical industries. Further research is warranted to fully elucidate the unique characteristics of this compound and to establish a comprehensive understanding of its utility as a sugar substitute.
References
- 1. everstevia.com [everstevia.com]
- 2. pyureorganic.com [pyureorganic.com]
- 3. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2017160846A1 - Highly soluble steviol glycosides - Google Patents [patents.google.com]
- 7. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. air.unimi.it [air.unimi.it]
Application Notes and Protocols for Formulating Beverages with Rebaudioside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside I (Reb I) is a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is a natural, high-intensity, zero-calorie sweetener that can be used as a sugar substitute in various food and beverage applications. The demand for natural sweeteners is driven by increasing consumer awareness of the health implications of high sugar consumption.[1] This document provides detailed application notes and protocols for the formulation of beverages with this compound, including its physicochemical properties, stability, sensory profile, and analytical methods for its quantification. While specific data for this compound is emerging, much of the existing research on closely related steviol glycosides, such as Rebaudioside A (Reb A), provides a strong foundation for its application. This document leverages available data on Reb I and supplements it with analogous data from other rebaudiosides where applicable, with all assumptions clearly noted.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for its effective application in beverage formulations.
Table 1: Physicochemical Properties of this compound and Related Steviol Glycosides
| Property | This compound | Rebaudioside A | Rebaudioside D | Rebaudioside M | Source(s) |
| Molecular Formula | C₅₀H₈₀O₂₈ | C₄₄H₇₀O₂₃ | C₅₀H₈₀O₂₈ | C₅₆H₉₀O₃₃ | [1][2][3] |
| Molecular Weight ( g/mol ) | 1129.16 | 967.01 | 1129.16 | 1291.30 | [1][2][3] |
| Sweetness Potency (vs. Sucrose) | Data not available | ~200-400x | Data not available | ~200-350x | [4][5] |
| Solubility in Water at 25°C (g/L) | Data not available | Poorly soluble[6][7][8] | Poor (needs heating for dissolution)[9] | 1.1-1.3 (amorphous)[10] | [6][7][8][9][10] |
| Melting Point (°C) | Data not available | ~235 | Data not available | Data not available | [11] |
Note: Data for this compound is limited. Properties of other rebaudiosides are provided for comparison and as a predictive reference.
Beverage Formulation Workflow
The following diagram illustrates a general workflow for developing a beverage formulated with this compound.
Caption: General workflow for beverage formulation with this compound.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in beverage formulation trials.
Materials:
-
This compound powder (high purity)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heated stirrer (optional)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add approximately half the final volume of deionized water to the flask.
-
Place the flask on a magnetic stirrer and begin stirring.
-
If solubility is low at room temperature (as is common with other rebaudiosides), gently heat the solution on a heated stirrer to a maximum of 60-70°C to aid dissolution.[9] Avoid boiling.
-
Once the this compound is completely dissolved, remove the flask from the heat and allow it to cool to room temperature.
-
Add deionized water to the flask to reach the final volume mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution in a sealed, labeled container at 2-8°C.
Protocol for a Benchtop Beverage Formulation Trial
Objective: To prepare small-scale beverage formulations with varying concentrations of this compound to determine the optimal sweetness level.
Materials:
-
This compound stock solution (from Protocol 4.1)
-
Beverage base ingredients (e.g., water, juice concentrate, citric acid, flavors)
-
Pipettes and graduated cylinders
-
Beakers or other suitable mixing vessels
-
pH meter
Procedure:
-
Prepare the beverage base by combining all ingredients except for the sweetener.
-
Measure the pH of the beverage base and adjust if necessary using an appropriate acidulant (e.g., citric acid).
-
Aliquot the beverage base into several separate vessels.
-
Using a pipette, add varying volumes of the this compound stock solution to each vessel to achieve a range of target sweetness levels (e.g., corresponding to 5%, 7%, and 9% sucrose equivalence).
-
Bring each formulation to the final desired volume with deionized water.
-
Mix each formulation thoroughly.
-
Label each formulation clearly with the corresponding this compound concentration.
-
Proceed to sensory evaluation (Protocol 4.4).
Protocol for Accelerated Stability Testing
Objective: To evaluate the stability of this compound in a beverage formulation under accelerated conditions of temperature and light exposure.
Materials:
-
Beverage formulation containing this compound
-
Clear and amber glass bottles or other suitable containers
-
Temperature-controlled incubators
-
Light exposure chamber (optional)
-
HPLC system for quantification (see Protocol 4.5)
Procedure:
-
Fill a series of both clear and amber glass bottles with the beverage formulation.
-
Seal the bottles tightly.
-
Place a set of clear and amber bottles in incubators at different temperatures (e.g., 25°C, 35°C, and 45°C).
-
If a light chamber is available, place a set of clear bottles under controlled light exposure at a constant temperature.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one bottle from each storage condition.
-
Visually inspect the samples for any changes in color or clarity.
-
Analyze the concentration of this compound in each sample using HPLC (Protocol 4.5).
-
Plot the concentration of this compound over time for each condition to determine the degradation kinetics.
Table 2: Stability of Rebaudioside A in Different Buffer Solutions (as a proxy for this compound)
| pH | Buffer | Temperature (°C) | Degradation Rate | Source(s) |
| 3 | Citrate | 20-30 | Slow (<6% loss in 6 months) | [12] |
| 7 | Phosphate | 30 | Significant (up to 25% loss in 6 months) | [12] |
| 7 | Citrate | 30 | Relatively slow (<5% loss) | [12] |
| 2.8-4.2 | Carbonated Beverage | 5-40 | Greater at lower pH and higher temperature | [12] |
Note: This data for Rebaudioside A suggests that this compound will likely be more stable in acidic beverage formulations, particularly when using citrate buffers and storing at lower temperatures.
Protocol for Sensory Evaluation
Objective: To assess the sensory profile of beverages sweetened with this compound, focusing on sweetness intensity, off-tastes, and aftertaste.
Materials:
-
Beverage samples with varying this compound concentrations
-
Control sample (e.g., sucrose-sweetened beverage)
-
Tasting glasses
-
Unsalted crackers and water for palate cleansing
-
Trained sensory panel
Procedure:
-
Present the beverage samples, including the control, to the sensory panel in a randomized and blind manner.
-
Instruct panelists to evaluate each sample for key sensory attributes such as:
-
Sweetness intensity
-
Bitterness
-
Metallic taste
-
Licorice aftertaste
-
Sweetness linger
-
Overall liking
-
-
Panelists should rinse their mouths with water and eat a small piece of an unsalted cracker between samples to cleanse their palate.[13]
-
Collect the data from the panelists.
-
Analyze the data to determine the optimal concentration of this compound and to identify any potential off-tastes that may need to be addressed through flavor masking or blending with other sweeteners.
Table 3: Comparative Sensory Attributes of Different Rebaudiosides (as a proxy for this compound)
| Attribute | Rebaudioside A | Rebaudioside D & M | Source(s) |
| Bitterness | Can be significant, especially at higher concentrations | Lower bitterness compared to Reb A | [14][15] |
| Aftertaste | Can have a lingering sweetness and licorice-like notes | Cleaner taste profile, closer to sucrose | [16] |
| Overall Sweetness Quality | Good, but can have off-notes | Considered to have a more sugar-like taste | [16] |
Note: Based on the trend of newer rebaudiosides having improved taste profiles, it is hypothesized that this compound may have a favorable sensory profile with reduced bitterness and aftertaste compared to Rebaudioside A.
Protocol for Quantification of this compound by HPLC
Objective: To accurately measure the concentration of this compound in beverage samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation:
-
Degas carbonated beverage samples by sonication.
-
Dilute the beverage sample with the mobile phase to bring the expected concentration of this compound within the range of the standard curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[17]
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase typically consists of a gradient of acetonitrile and water, sometimes with a modifier like formic acid or ammonium acetate to improve peak shape.
-
Set the UV detector to a wavelength of approximately 210 nm.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared beverage samples.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
-
This compound Degradation Pathway
The degradation of steviol glycosides in acidic beverage systems is a critical consideration for product stability. The primary degradation pathways for rebaudiosides like Reb A and Reb M in acidic conditions involve isomerization and hydrolysis.[12][18]
Caption: Simplified degradation pathway of this compound in acidic beverages.
Conclusion
This compound holds promise as a natural, high-intensity sweetener for the beverage industry. While specific data on its performance is still emerging, the extensive knowledge base for other rebaudiosides, particularly Rebaudioside A, provides a valuable framework for its application. Successful formulation will depend on careful consideration of its solubility, stability under various processing and storage conditions, and its sensory profile. The protocols outlined in this document provide a comprehensive guide for researchers and formulators to effectively evaluate and utilize this compound in the development of innovative, reduced-sugar beverages. Further research is encouraged to fully characterize the properties of this compound and optimize its use in a wider range of beverage systems.
References
- 1. Bioconversion of this compound from Rebaudioside A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodadditives.net [foodadditives.net]
- 3. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ffhdj.com [ffhdj.com]
- 5. Sucrose-replacement by rebaudioside a in a model beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 7. doaj.org [doaj.org]
- 8. researchgate.net [researchgate.net]
- 9. Stevia innovation: PepsiCo tackles Reb-D solubility challenge [beveragedaily.com]
- 10. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 58543-16-1 CAS MSDS (Rebaudioside A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. academic.oup.com [academic.oup.com]
- 13. bevsource.com [bevsource.com]
- 14. mdpi.com [mdpi.com]
- 15. Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of Steviol Glycosides on Sensory Properties and Acceptability of Ice Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sensory Evaluation of Rebaudioside I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sensory evaluation of Rebaudioside I (Reb I), a minor steviol glycoside. Due to the limited publicly available sensory data specific to Reb I, this document outlines protocols and comparative data from closely related and well-characterized rebaudiosides, such as Rebaudioside A (Reb A), Rebaudioside D (Reb D), and Rebaudioside M (Reb M). These protocols are designed to enable researchers to conduct a thorough sensory characterization of novel sweeteners like Reb I.
Introduction to this compound and its Sensory Profile
This compound is a steviol glycoside found in the leaves of the Stevia rebaudiana plant. Like other steviol glycosides, it is a high-intensity, non-caloric sweetener. The sensory profile of a steviol glycoside is a critical determinant of its applicability in food, beverage, and pharmaceutical formulations. Key sensory attributes include sweetness potency, temporal profile (onset and duration of sweetness), and the presence of off-tastes such as bitterness, licorice, and a lingering aftertaste.
While specific quantitative sensory data for this compound is not extensively documented in publicly available literature, its structural similarity to other rebaudiosides suggests it likely interacts with the sweet taste receptors (T1R2/T1R3) and potentially with bitter taste receptors (TAS2R4 and TAS2R14)[1][2][3]. The nature and intensity of these interactions will define its unique sensory profile. The following sections provide protocols to quantitatively assess these attributes for this compound.
Quantitative Sensory Data of Comparative Rebaudiosides
To establish a benchmark for the sensory evaluation of this compound, the following tables summarize quantitative data for the well-researched Rebaudioside A, D, and M. These compounds are often compared to sucrose for their sensory characteristics.
Table 1: Comparative Sweetness Potency of Rebaudioside A, D, and M
| Sweetener | Sweetness Potency (vs. Sucrose) | Notes |
| Rebaudioside A | 200-300 times | Often exhibits a noticeable bitter aftertaste[4][5]. |
| Rebaudioside D | ~250-350 times | Generally considered to have a cleaner taste profile with less bitterness than Reb A[6][7]. |
| Rebaudioside M | 200-350 times | Known for its sugar-like taste with minimal bitterness and aftertaste[6][8][9]. |
Table 2: Mean Intensity Scores of In-Mouth, Immediate, and Lingering Sweetness and Bitterness (0.1% Sweetener Solution vs. 14% Sucrose)
| Sweetener | In-Mouth Sweetness | Immediate Sweetness (5s post-expectoration) | Lingering Sweetness (1 min post-expectoration) | In-Mouth Bitterness | Immediate Bitterness (5s post-expectoration) |
| 14% Sucrose | ~5.3 | ~3.8 | ~3.6 | ~1.0 | ~1.0 |
| 0.1% Reb A | ~4.3 | ~4.5 | ~4.0 | ~3.5 | ~3.5 |
| 0.1% Reb D | ~5.0 | ~4.8 | ~4.5 | ~1.2 | ~1.5 |
| 0.1% Reb M | ~5.5 | ~5.8 | ~5.3 | ~1.1 | ~1.2 |
| Data derived from consumer panel evaluations on a 15-cm line scale. Higher scores indicate greater intensity.[10][11][12] |
Table 3: Check-All-That-Apply (CATA) Aftertaste Descriptors for Rebaudioside A, D, and M
| Attribute | Reb A (count) | Reb D (count) | Reb M (count) | Sucrose (count) |
| Sweet | 85 | 95 | 100 | 110 |
| Bitter | 60 | 25 | 20 | 10 |
| Chemical | 55 | 30 | 28 | 5 |
| Artificial | 70 | 65 | 68 | 15 |
| Pleasant | 30 | 70 | 75 | 105 |
| Data represents the number of participants (n=126) who selected the attribute to describe the aftertaste of each sweetener solution.[10][11][12] |
Experimental Protocols for Sensory Evaluation
The following are detailed methodologies for key experiments to characterize the sensory profile of this compound.
Protocol 1: Determination of Sweetness Potency (Equi-sweetness Method)
Objective: To determine the concentration of this compound that is equally sweet to a series of sucrose solutions.
Materials:
-
This compound (high purity)
-
Sucrose (analytical grade)
-
Purified, taste-free water
-
Graduated cylinders, beakers, and volumetric flasks
-
Coded tasting cups
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-15 panelists who are non-smokers and have good dental hygiene.
-
Screen panelists for their ability to detect basic tastes (sweet, sour, bitter, salty, umami).
-
Train panelists on the concept of equi-sweetness matching using known sweeteners like sucrose and aspartame.
-
-
Sample Preparation:
-
Prepare a range of sucrose reference solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v in purified water).
-
Prepare a series of stock solutions of this compound at varying concentrations (e.g., 100, 200, 300, 400, 500 mg/L).
-
-
Sensory Evaluation:
-
Employ a two-alternative forced-choice (2-AFC) or three-alternative forced-choice (3-AFC) method.
-
Present panelists with a sucrose reference solution and two or three coded samples, one of which contains a specific concentration of this compound and the others are blanks (water).
-
Ask panelists to identify which sample is sweeter than the reference.
-
The concentration of this compound that is identified as equally sweet to the sucrose reference by a statistically significant number of panelists is determined.
-
Repeat this process for each sucrose concentration.
-
-
Data Analysis:
-
Calculate the sweetness potency of this compound at each sucrose equivalence level by dividing the sucrose concentration by the equi-sweet this compound concentration.
-
Protocol 2: Quantitative Descriptive Analysis (QDA)
Objective: To develop a detailed sensory profile of this compound by identifying and quantifying its sensory attributes.
Materials:
-
This compound solution (at a concentration equi-sweet to a mid-range sucrose solution, e.g., 8%)
-
Sucrose solution (e.g., 8%) for comparison
-
Reference standards for off-tastes (e.g., caffeine for bitterness, licorice extract for licorice flavor).
-
Coded tasting cups
-
Data collection software or ballots
Procedure:
-
Panelist Training:
-
Use a trained descriptive analysis panel (8-12 members).
-
In initial sessions, have the panel brainstorm and define a list of sensory attributes to describe the taste and aftertaste of this compound (e.g., sweetness onset, sweetness intensity, bitterness, licorice flavor, metallic taste, astringency, lingering sweetness, lingering bitterness).
-
Provide reference standards to anchor the intensity scales for each attribute.
-
-
Evaluation:
-
Present the panelists with coded samples of the this compound solution and the sucrose reference in a randomized order.
-
Panelists rate the intensity of each sensory attribute on a continuous scale (e.g., a 15-cm line scale anchored with "not perceived" and "very strong").
-
-
Data Analysis:
-
Analyze the data using analysis of variance (ANOVA) to identify significant differences in attribute intensities between this compound and sucrose.
-
Visualize the results using spider plots or bar charts to compare the sensory profiles.
-
Protocol 3: Time-Intensity (TI) Analysis
Objective: To measure the evolution of sweetness and any off-tastes of this compound over time.
Materials:
-
This compound solution
-
Sucrose solution for comparison
-
Computer with time-intensity data acquisition software
Procedure:
-
Panelist Training:
-
Train panelists on the use of the TI software, which typically involves moving a cursor on a scaled line to indicate the perceived intensity of a specific attribute over time.
-
-
Evaluation:
-
Panelists take a defined amount of the sample into their mouth, start the data recording, and rate the intensity of a single attribute (e.g., sweetness) continuously from the moment of ingestion until the sensation is no longer perceived.
-
Panelists rinse with purified water between samples.
-
Repeat the process for other key attributes, such as bitterness.
-
-
Data Analysis:
-
Generate time-intensity curves by averaging the data from all panelists.
-
From these curves, extract key parameters such as maximum intensity (Imax), time to maximum intensity (Tmax), and duration of the sensation.
-
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflow for Sensory Evaluation
Caption: Workflow for the sensory evaluation of this compound.
Taste Signaling Pathways for Steviol Glycosides
Caption: Putative taste signaling pathways for this compound.
Conclusion
The sensory evaluation of this compound is crucial for its potential application as a high-intensity sweetener. While direct sensory data for Reb I is emerging, the established protocols and comparative data from other rebaudiosides presented in these application notes provide a robust framework for its characterization. A comprehensive sensory analysis, encompassing sweetness potency, descriptive profiling, and temporal dynamics, will elucidate the unique taste profile of this compound and guide its effective utilization in various products. The interaction of this compound with both sweet and bitter taste receptors is a key area for investigation to understand its complete sensory perception.
References
- 1. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]
- 2. research.wur.nl [research.wur.nl]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facts about Stevia: true or false? Read all about the sweetener from Stevia [steviala.eu]
- 8. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. doaj.org [doaj.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rebaudioside I Extraction
Disclaimer: Rebaudioside I is a minor steviol glycoside found in the leaves of Stevia rebaudiana. Currently, there is limited specific research and data available in scientific literature regarding its unique extraction and purification parameters. The information provided in this technical support center is primarily based on established principles and methodologies for the extraction of major steviol glycosides, such as Rebaudioside A and Stevioside. Researchers should use this guide as a starting point and adapt the methodologies to optimize the yield of this compound based on their specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction yield of steviol glycosides like this compound?
A1: The primary factors affecting extraction yield include the choice of solvent, extraction temperature, extraction time, solvent-to-solid ratio, and the physical state of the plant material (e.g., particle size of the leaves). For steviol glycosides in general, polar solvents or aqueous-organic solvent mixtures are most effective.
Q2: Which solvents are recommended for the extraction of this compound?
A2: While specific solubility data for this compound is scarce, based on the properties of other steviol glycosides, the following solvents and mixtures are recommended as a starting point:
-
Aqueous Ethanol: Mixtures of ethanol and water (e.g., 35-70% ethanol) have shown to be effective for extracting a broad range of steviol glycosides.[1]
-
Aqueous Methanol: Methanol-water mixtures (e.g., 80:20 v/v) can also yield high extraction rates.[2]
-
Hot Water: As a green and cost-effective solvent, hot water extraction is a viable option, though it may require further purification steps to remove co-extracted impurities.[3][4]
Rebaudioside A, a structurally similar compound, is poorly soluble in pure ethanol and water, with solvent mixtures significantly improving solubilization.[2][4][5][6] This suggests that binary solvent systems are likely to be more effective for this compound as well.
Q3: What is the recommended temperature range for this compound extraction?
A3: For most steviol glycoside extractions, temperatures between 40°C and 80°C are commonly used. Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to the degradation of the target compounds or the extraction of undesirable impurities. For ethanol extraction of Rebaudioside A, 40°C was found to be optimal.[7] For percolation with an ethanol-water solvent, the best kinetic for steviol glycoside extraction was achieved at 70°C.[1]
Q4: How does the particle size of the stevia leaves affect extraction efficiency?
A4: Reducing the particle size by grinding the dried stevia leaves increases the surface area available for solvent contact, which generally improves extraction efficiency and reduces the required extraction time. An intermediate degree of grinding was found to be optimal for the extraction of steviol glycosides using hot water.[4]
Q5: Are there advanced extraction techniques that can improve the yield of this compound?
A5: Yes, several modern extraction techniques can enhance the yield and reduce the extraction time and solvent consumption compared to conventional methods. These include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[3]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid extraction.[2][3]
-
Pressurized Hot Water Extraction (PHWE): Employs water at elevated temperatures and pressures to increase its solvating power.
Troubleshooting Guides
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the solvent may not be optimal for this compound. Experiment with different ratios of ethanol/water or methanol/water. Based on data for other steviol glycosides, binary mixtures are often more effective than pure solvents.[2][4][5][6] |
| Suboptimal Temperature | The extraction temperature may be too low for efficient solubilization or too high, causing degradation. Perform a temperature optimization study, for example, from 30°C to 80°C in 10°C increments. |
| Insufficient Extraction Time | The extraction may not have reached equilibrium. Increase the extraction time and monitor the yield at different time points to determine the optimal duration. |
| Inadequate Solvent-to-Solid Ratio | A low solvent volume may lead to a saturated solution, preventing further extraction. Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w).[3] |
| Large Particle Size | If the stevia leaves are not finely ground, the solvent cannot effectively penetrate the plant matrix. Ensure the leaves are ground to a fine, consistent powder. |
Issue 2: High Levels of Impurities in the Extract
| Possible Cause | Troubleshooting Step |
| Co-extraction of Pigments and Waxes | Non-polar impurities like chlorophyll are often co-extracted. Perform a pre-extraction step with a non-polar solvent like n-hexane to remove these compounds before the main extraction. |
| Extraction of Polysaccharides and Proteins | These are often co-extracted with hot water. Consider using a solvent system with a higher organic solvent concentration or employing post-extraction purification steps like membrane filtration or resin chromatography. |
| Extraction Temperature is Too High | High temperatures can increase the solubility of undesirable compounds. Try lowering the extraction temperature. |
Data Presentation
Table 1: Solubility of Rebaudioside A and Stevioside in Different Solvents at Various Temperatures
This data is for Rebaudioside A and Stevioside and should be used as a reference for developing a protocol for this compound.
| Temperature (°C) | Solvent | Rebaudioside A Solubility (g/L) | Stevioside Solubility (g/L) |
| 5 | Water | 5.0 | 4.7 |
| 30 | Water | 3.7 | 3.7 |
| 50 | Water | 6.6 | 6.3 |
| 5 | Ethanol | 3.6 | 40.5 |
| 30 | Ethanol | 3.2 | 91.1 |
| 50 | Ethanol | 3.7 | 281.3 |
| 5 | Ethanol:Water (30:70) | 7.1 | 4.5 |
| 30 | Ethanol:Water (30:70) | 33.9 | 34.8 |
| 50 | Ethanol:Water (30:70) | 156.8 | 177.8 |
| 5 | Ethanol:Water (70:30) | 56.2 | 42.2 |
| 30 | Ethanol:Water (70:30) | 72.8 | 102.3 |
| 50 | Ethanol:Water (70:30) | 213.7 | 310.3 |
Source: Adapted from solubility data for Rebaudioside A and Stevioside.[6]
Table 2: Comparison of Extraction Methods for Stevioside and Rebaudioside A
This data is for Rebaudioside A and Stevioside and should be used as a reference for developing a protocol for this compound.
| Extraction Method | Solvent | Temperature (°C) | Time | Stevioside Yield (%) | Rebaudioside A Yield (%) |
| Conventional (Maceration) | Methanol:Water (80:20) | 25 | 12 h | 6.54 | 1.20 |
| Ultrasound-Assisted (UAE) | Methanol:Water (80:20) | 35 ± 5 | 30 min | 4.20 | 1.98 |
| Microwave-Assisted (MAE) | Methanol:Water (80:20) | 50 | 1 min | 8.64 | 2.34 |
Source: Adapted from a comparative study on extraction techniques.[2]
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Steviol Glycosides
-
Preparation of Plant Material: Dry the Stevia rebaudiana leaves at 40-50°C until a constant weight is achieved. Grind the dried leaves to a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered stevia leaves (e.g., 10 g) into an extraction vessel. Add the desired solvent system (e.g., 100 mL of 70% ethanol in water for a 1:10 solid-to-liquid ratio).
-
Sonication: Immerse the probe of an ultrasonic processor into the slurry. Set the desired ultrasonic power (e.g., 60 W) and extraction time (e.g., 30 minutes). Maintain the temperature of the extraction vessel using a water bath (e.g., 60°C).
-
Separation: After sonication, separate the extract from the solid residue by vacuum filtration or centrifugation.
-
Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude steviol glycoside extract.
-
Analysis: Analyze the crude extract for this compound content using High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Microwave-Assisted Extraction (MAE) of Steviol Glycosides
-
Preparation of Plant Material: Prepare the dried and powdered stevia leaves as described in Protocol 1.
-
Extraction Setup: Place a known amount of the powdered leaves (e.g., 1 g) into a microwave-safe extraction vessel. Add the chosen solvent (e.g., 10 mL of 80:20 methanol:water).
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power (e.g., 80 W), temperature (e.g., 50°C), and extraction time (e.g., 1 minute).
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to separate the solid residue.
-
Solvent Removal: Concentrate the extract using a rotary evaporator.
-
Analysis: Quantify the this compound content in the extract by HPLC.
Mandatory Visualization
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
Technical Support Center: Rebaudioside I Purification
Welcome to the technical support center for Rebaudioside I (Reb I) purification. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the isolation and purification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your Reb I purification experiments.
Issue 1: Low Yield of Crystalline this compound
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The solubility of Reb I is highly dependent on the solvent system. Pure ethanol or water alone may not be optimal. Experiment with binary mixtures of ethanol/water or methanol/water. For Reb A, mixtures with 10-25% water in ethanol have been shown to be effective for crystallization, and similar ranges should be tested for Reb I.[1][2][3][4] |
| Suboptimal Temperature Profile | Rapid cooling can lead to the precipitation of impurities and the formation of amorphous material instead of crystals. Implement a gradual cooling protocol. For similar steviol glycosides, a cooling rate of 5-10°C per hour is often a good starting point. |
| Supersaturation Not Achieved | The initial concentration of Reb I in the solvent may be too low. Increase the starting concentration of the crude Reb I extract. Gentle heating can help dissolve more material to achieve supersaturation upon cooling. |
| Presence of Inhibitory Impurities | Certain impurities can hinder crystal formation. Consider a pre-purification step, such as activated carbon treatment or passing the solution through a non-polar resin, to remove some of these impurities before crystallization. |
| Co-crystallization with Other Steviol Glycosides | Reb I has a similar structure to other steviol glycosides (e.g., Reb A, Stevioside), which can interfere with its crystallization. Seeding the supersaturated solution with a small amount of pure Reb I crystals can promote the selective crystallization of the desired compound. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Inefficient Crystallization | A single crystallization step may not be sufficient to achieve high purity. Perform recrystallization of the obtained Reb I crystals. Each recrystallization step will significantly reduce the level of co-crystallized impurities. |
| Poor Chromatographic Resolution | Inadequate separation between Reb I and other steviol glycosides on the chromatography column. Optimize the mobile phase composition and gradient. For reversed-phase chromatography, a gradient of acetonitrile and water is commonly used. For normal-phase or HILIC, solvent systems like acetonitrile/water can be effective.[5] Consider using a column with a different stationary phase (e.g., C18, amino, HILIC) to improve selectivity.[5] |
| Column Overloading | Loading too much crude extract onto the chromatography column will lead to broad, overlapping peaks. Reduce the sample load to improve separation. Determine the optimal loading capacity for your specific column and conditions. |
| Presence of Structurally Similar Impurities | Impurities with very similar polarity and structure to Reb I are the most challenging to remove. A combination of purification techniques (e.g., crystallization followed by chromatography) is often necessary to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found during this compound purification?
A1: The most common impurities are other steviol glycosides that are structurally similar to Reb I, such as Rebaudioside A, Stevioside, Rebaudioside B, and Rebaudioside D.[6] The specific impurity profile will depend on the source of the initial extract (e.g., Stevia rebaudiana leaves or enzymatic conversion of other steviol glycosides).
Q2: What is the typical solubility of this compound?
A2: While specific solubility data for this compound is not extensively published, it is expected to have solubility characteristics similar to other steviol glycosides. For instance, Rebaudioside A has poor solubility in pure water and pure ethanol at room temperature but shows significantly higher solubility in ethanol/water mixtures.[1][2][3][4] It is crucial to experimentally determine the solubility of your Reb I sample in different solvent systems to optimize the purification process.
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for monitoring the purity of Reb I.[7] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like phosphoric or acetic acid for better peak shape) and UV detection at around 210 nm is a common setup.[7]
Q4: My this compound oils out instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This can be caused by the solution being too supersaturated or by the presence of impurities that inhibit crystallization. To resolve this, try using a more dilute solution, a slower cooling rate, or a different solvent system. Adding seed crystals can also help to induce proper crystallization.
Q5: Is this compound stable during purification?
A5: Steviol glycosides are generally stable under neutral and mildly acidic or basic conditions at moderate temperatures. However, prolonged exposure to strong acids or high temperatures can lead to degradation.[7] It is advisable to conduct purification steps at controlled temperatures and avoid harsh pH conditions.
Quantitative Data
Table 1: Comparative Solubility of Steviol Glycosides in Different Solvents at 30°C (g/L)
| Steviol Glycoside | Water | Ethanol | Ethanol:Water (30:70) | Ethanol:Water (70:30) |
| Rebaudioside A | ~3.7 | ~3.2 | ~33.9 | ~72.8 |
| Stevioside | ~3.7 | ~91.1 | ~34.8 | ~102.3 |
| This compound | Data not available, expected to be low | Data not available, expected to be low | Data not available | Data not available |
Note: Data for Reb A and Stevioside are provided as a reference.[1] It is recommended to perform solubility studies for your specific Reb I material.
Table 2: Typical HPLC Parameters for Steviol Glycoside Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of steviol glycosides (e.g., starting with a high percentage of A and gradually increasing B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25-40°C |
Reference: Based on common HPLC methods for steviol glycosides.[7]
Experimental Protocols
Protocol 1: Crystallization of this compound
-
Dissolution: Dissolve the crude Reb I extract in a suitable solvent system (e.g., 80:20 ethanol:water) by heating the mixture to 60-70°C with stirring until all solids are dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool down slowly to room temperature. A controlled cooling rate (e.g., 5-10°C/hour) is recommended.
-
Crystal Formation: Further cool the solution in a refrigerator or ice bath (0-4°C) to maximize crystal formation. Allow sufficient time (several hours to overnight) for crystallization to complete.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Recrystallization (Optional): For higher purity, repeat steps 1-7 with the collected crystals.
Protocol 2: Chromatographic Purification of this compound
-
Column Preparation: Pack a chromatography column with an appropriate stationary phase (e.g., C18 silica).
-
Equilibration: Equilibrate the column with the initial mobile phase conditions.
-
Sample Loading: Dissolve the crude or partially purified Reb I in the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of mobile phase (e.g., increasing concentration of acetonitrile in water).
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure Reb I.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified Reb I.
Visualizations
Caption: Crystallization workflow for this compound purification.
Caption: Troubleshooting logic for low crystallization yield.
References
- 1. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 2. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20190194240A1 - Crystallization of steviol glycosides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Rebaudioside I Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways of Rebaudioside I.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in experimental solutions?
A1: The stability of this compound, much like other steviol glycosides such as Rebaudioside A and Stevioside, is primarily influenced by pH and temperature.[1][2][3] Acidic conditions, particularly at elevated temperatures, can lead to the hydrolysis of its glycosidic linkages.[4][5][6][7] While this compound is generally stable in neutral and slightly alkaline conditions at ambient temperatures, prolonged exposure to harsh pH environments or high heat can cause degradation.
Q2: What are the expected degradation products of this compound under acidic conditions?
A2: Under acidic conditions, this compound is expected to undergo hydrolysis, leading to the cleavage of its glucose units. The primary degradation products would likely be steviol, the aglycone core, and free glucose molecules.[7] Depending on the severity of the conditions, partial hydrolysis may also occur, resulting in various steviol glycoside derivatives with fewer glucose units. Studies on the closely related Rebaudioside A have shown that vigorous acid hydrolysis can yield isosteviol, steviol, and an endocyclic isomer of steviol.[7]
Q3: Is this compound susceptible to enzymatic degradation?
A3: Yes, this compound can be susceptible to enzymatic degradation. Specific glycosidases can hydrolyze the glycosidic bonds of steviol glycosides. For instance, enzymes like β-glucosidase can cleave the glucose moieties from the steviol backbone.[8] In a research setting, this can be an intended part of an experiment (e.g., to produce the aglycone steviol) or an unintended consequence of contamination with microbial enzymes.
Q4: How does the stability of this compound compare to other steviol glycosides like Rebaudioside A?
A4: While specific comparative stability studies on this compound are not as abundant as for Rebaudioside A, general trends for steviol glycosides suggest that stability is influenced by the number and position of glucose units. For instance, some studies have indicated that Stevioside is less stable than Rebaudioside A under certain conditions.[1] The stability of this compound would need to be empirically determined for specific experimental conditions, but it is expected to follow similar degradation patterns as other steviol glycosides.
Q5: Is this compound sensitive to light?
A5: Based on studies of the structurally similar Rebaudioside A and Stevioside, significant photodegradation under normal beverage and food storage conditions is not expected.[9] However, for sensitive analytical experiments, it is always good practice to protect solutions from prolonged exposure to direct, high-intensity light to minimize any potential for photodegradation.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected loss of this compound during storage of acidic solutions. | Acid-catalyzed hydrolysis of glycosidic bonds. | 1. Verify pH: Ensure the pH of your solution is within the stable range for your experimental duration. For long-term storage, consider adjusting the pH to be closer to neutral if the experiment allows.2. Control Temperature: Store solutions at lower temperatures (e.g., 4°C) to significantly slow down the rate of hydrolysis.[2]3. Buffer Selection: At pH 3, degradation appears to be due to specific acid hydrolysis, with buffer type having little effect. However, at higher pH values, the choice of buffer (e.g., citrate vs. phosphate) can influence the degradation rate.[2] |
| Appearance of unknown peaks in HPLC analysis after incubation. | Degradation of this compound into smaller steviol glycosides or the aglycone, steviol. | 1. Analyze for Degradation Products: Use analytical standards for potential degradation products like Rebaudioside B and steviol to identify the unknown peaks.2. LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the unknown peaks and aid in their identification.[1][3]3. Review Incubation Conditions: Assess if the incubation temperature or pH could have been too extreme, leading to degradation. |
| Inconsistent results in cell-based assays. | Microbial contamination leading to enzymatic degradation of this compound. | 1. Sterility Check: Ensure all solutions and equipment are sterile. Use sterile filtration for your this compound stock solutions.2. Include Controls: Run a control with this compound in media without cells to check for degradation over the assay period.3. Antimicrobial Agents: If compatible with your assay, consider the use of appropriate antimicrobial agents. |
Experimental Protocols
Protocol 1: Acid Hydrolysis of this compound
This protocol is adapted from methods used for the acid hydrolysis of other steviol glycosides.[4][5][6][7]
Objective: To hydrolyze this compound to its aglycone, steviol, for analytical purposes.
Materials:
-
This compound
-
5% H₂SO₄ (Sulfuric Acid)
-
Methanol
-
Water (HPLC grade)
-
Sodium Bicarbonate (for neutralization)
-
Heating block or water bath
-
HPLC system with a C18 column
-
Steviol analytical standard
Procedure:
-
Dissolve a known amount of this compound in methanol.
-
Add an equal volume of 5% H₂SO₄ to the this compound solution.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by carefully adding sodium bicarbonate until the pH is approximately 7.
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the resulting solution by HPLC, comparing the retention time of the product with the steviol analytical standard.
Protocol 2: Analysis of this compound Stability in an Acidic Beverage Model
This protocol is based on stability studies of Rebaudioside A in soft drinks.[1][2][7]
Objective: To evaluate the degradation of this compound over time in a simulated acidic beverage.
Materials:
-
This compound
-
Citrate buffer (pH 3.0)
-
Incubator or temperature-controlled chamber (set to 40°C)
-
HPLC system with a C18 column
-
This compound analytical standard
Procedure:
-
Prepare a stock solution of this compound in the citrate buffer at a concentration of 500 mg/L.
-
Dispense aliquots of the solution into sealed vials.
-
Place the vials in an incubator at 40°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial for analysis.
-
Analyze the sample by HPLC to quantify the remaining concentration of this compound.
-
Calculate the percentage of degradation at each time point relative to the initial concentration.
Degradation Pathway Diagrams
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Enzymatic degradation of this compound by β-glucosidase.
Quantitative Data Summary
The following tables summarize degradation data for Rebaudioside A, which can serve as a proxy for estimating the behavior of this compound under similar conditions.
Table 1: Degradation of Rebaudioside A in Carbonated Beverages at Various Temperatures and pH Levels over 26 Weeks [7]
| pH | Temperature (°C) | Rebaudioside A Degradation (%) |
| 2.8 | 5 | < 5% |
| 2.8 | 20 | ~10% |
| 2.8 | 30 | ~20% |
| 2.8 | 40 | ~35% |
| 3.2 | 40 | ~25% |
| 3.8 | 40 | ~15% |
| 4.2 | 40 | < 10% |
Table 2: Stability of Stevioside and Rebaudioside A in Soft Drinks after 72 hours at 80°C [1]
| Compound | Degradation (%) |
| Stevioside | Up to 70% |
| Rebaudioside A | Less than Stevioside |
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photostability of rebaudioside A and stevioside in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing bitterness of Rebaudioside I"
Welcome to the technical support center for Rebaudioside I (Reb I). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the bitterness of Reb I in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the bitterness of this compound?
This compound, like other steviol glycosides, elicits a bitter taste by activating specific human bitter taste receptors on the tongue, namely TAS2R4 and TAS2R14.[1][2] The intensity of this bitterness is influenced by the number and arrangement of glucose molecules attached to the core steviol structure.[2] Generally, steviol glycosides with fewer glucose units tend to be more bitter.[2][3] The interaction of Reb I with these receptors initiates a signaling cascade, leading to the perception of bitterness.
Q2: How can the bitterness of a this compound formulation be quantitatively measured?
The most common method for quantifying bitterness is through sensory analysis using a trained panel. This involves a group of individuals who have been trained to identify and rate the intensity of specific tastes, including bitterness, on a standardized scale. Time-intensity (TI) measurements can also be employed to track the onset, peak, and duration of the bitter sensation, which is particularly useful for characterizing the aftertaste of high-potency sweeteners.[4]
Q3: What are the primary strategies for minimizing the bitterness of this compound?
There are three main approaches to mitigate the bitterness of Reb I:
-
Formulation and Blending: This involves combining Reb I with other compounds that can mask or reduce its bitter taste. Blending with less bitter steviol glycosides like Rebaudioside D (Reb D) and Rebaudioside M (Reb M) is a common and effective strategy.[4][5][6]
-
Enzymatic Modification: Specific enzymes can be used to add extra glucose units to the Reb I molecule through a process called glycosylation.[3][7] This structural modification can significantly reduce bitterness and improve the overall taste profile.[8][9]
-
Use of Taste Modulators and Masking Agents: Certain ingredients, known as taste modulators or masking agents, can interfere with the perception of bitterness. These can range from other sweeteners and natural flavorings to specific protein complexes.[4][10]
Troubleshooting Guides
Issue: My Reb I solution has a pronounced and lingering bitter aftertaste.
-
Troubleshooting Steps:
-
Verify Purity: Impurities in the Reb I sample can contribute to off-flavors, including bitterness. Ensure you are using a high-purity standard.
-
Optimize Concentration: High concentrations of steviol glycosides can exacerbate bitterness.[11] Experiment with lower concentrations of Reb I, potentially in combination with other sweeteners, to achieve the desired sweetness level with reduced bitterness.
-
Blend with Other Steviol Glycosides: Introduce Reb D or Reb M into your formulation. Studies have shown that these glycosides are significantly less bitter than others like Rebaudioside A (Reb A), a close structural relative of Reb I.[5][12][13][14] Even small amounts of Reb D have been shown to be effective.
-
Incorporate Masking Agents: Experiment with the addition of natural masking agents. Maltitol, for instance, has been shown to mask the bitter and off-flavors of intense sweeteners.[9]
-
Consider Enzymatic Treatment: If formulation adjustments are insufficient, enzymatic glycosylation may be necessary to fundamentally alter the taste profile of the Reb I molecule.
-
Quantitative Data
Table 1: Comparative Sensory Profile of Different Rebaudiosides
(Note: While specific sensory data for this compound is limited in publicly available literature, the following table for related compounds illustrates the general principle that a higher number of glucose moieties is associated with reduced bitterness.)
| Steviol Glycoside | Sweetness Intensity vs. Sucrose (approx.) | Relative Bitterness | Reference(s) |
| Rebaudioside A | 200-400x | High | [6][15] |
| Rebaudioside D | ~250x | Low | [5][12][13] |
| Rebaudioside M | ~300x | Very Low | [5][6] |
Table 2: Summary of Bitterness Reduction Strategies
| Strategy | Method | Effectiveness | Reference(s) |
| Blending | Combine with Reb D or Reb M | High - Significantly reduces bitterness and improves overall taste profile. | [5][12][13][14] |
| Enzymatic Glycosylation | Transglucosylation using enzymes like CGTase or α-amylase to add glucose units. | High - Fundamentally alters the molecular structure to reduce bitterness and improve sweetness quality. | [8][9][16] |
| Masking Agents | Addition of compounds like maltitol or thaumatin. | Moderate to High - Can effectively mask off-flavors and improve aftertaste. | [9][17] |
| Protein Complexation | Formation of a complex with proteins like Bovine Serum Albumin (BSA). | Moderate - Can disengage the bitter components of the stevia molecule. | [10] |
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound Bitterness
Objective: To quantify the bitterness intensity of a Reb I solution using a trained sensory panel.
Methodology:
-
Panelist Training: Select 8-12 individuals and train them to recognize and rate the intensity of bitterness using standard solutions of caffeine or quinine on a 15-point scale (where 0 = none and 15 = extremely bitter).
-
Sample Preparation: Prepare aqueous solutions of Reb I at the desired experimental concentration (e.g., 500 ppm). A control sample of purified water and a reference sample (e.g., 500 ppm Reb A) should also be prepared. All samples should be presented at a standardized temperature (e.g., 22°C) in coded, identical containers.
-
Evaluation Procedure:
-
Panelists should rinse their mouths with purified water before the first sample and between each subsequent sample.
-
Present the samples one at a time in a randomized order.
-
Panelists will take a defined volume (e.g., 10 mL) of the sample into their mouth, hold it for a set time (e.g., 10 seconds), and then expectorate.
-
Panelists will rate the peak bitterness intensity on the 15-point scale.
-
After a 60-second wait, panelists will rate the lingering bitterness (aftertaste).
-
-
Data Analysis: Collect the scores from all panelists and calculate the mean bitterness and aftertaste scores for each sample. Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between samples.
Protocol 2: Enzymatic Glycosylation of this compound for Bitterness Reduction
Objective: To reduce the bitterness of Reb I by adding glucose moieties using a Cyclodextrin Glucosyltransferase (CGTase) enzyme.
Methodology:
-
Substrate Preparation:
-
Prepare a solution of Reb I (e.g., 2 g/100 mL) in a suitable buffer (e.g., 0.05 M potassium phosphate buffer, pH 6.4).
-
Prepare a separate solution of a glycosyl donor, such as soluble starch (e.g., 20 g/100 mL), in the same buffer.
-
-
Enzymatic Reaction:
-
Combine the Reb I and starch solutions.
-
Pre-heat the mixture to the optimal temperature for the enzyme (e.g., 70°C).
-
Add the CGTase enzyme (e.g., 50 U/mL) to initiate the reaction.
-
Maintain the reaction at the set temperature with constant stirring for a defined period (e.g., 0.5 - 2 hours).
-
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Purification:
-
Cool the reaction mixture and centrifuge to remove any precipitates.
-
The resulting supernatant contains the glycosylated Reb I. This mixture can be further purified using column chromatography (e.g., Diaion HP-20) to separate the modified Reb I from unreacted substrates and byproducts.[18]
-
-
Analysis and Evaluation:
-
Analyze the product using High-Performance Liquid Chromatography (HPLC) to confirm the formation of glycosylated derivatives.
-
Prepare a solution of the purified, glycosylated Reb I and conduct sensory evaluation as described in Protocol 1 to assess the reduction in bitterness compared to the unmodified Reb I.
-
Visualizations
References
- 1. research.wur.nl [research.wur.nl]
- 2. sciencedaily.com [sciencedaily.com]
- 3. researchgate.net [researchgate.net]
- 4. Stevia innovations: from losing bitterness to modulating flavour [nutraceuticalbusinessreview.com]
- 5. doaj.org [doaj.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sweetness profiles of glycosylated rebaudioside A and its binary mixtures with allulose and maltitol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cornell scientists reduce sweetener stevia's bitter bits | Cornell Chronicle [news.cornell.edu]
- 11. Stevia - Wikipedia [en.wikipedia.org]
- 12. Rebaudioside A and Rebaudioside D bitterness do not covary with Acesulfame K bitterness or polymorphisms in TAS2R9 and TAS2R31 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rebaudioside A and Rebaudioside D Bitterness do not Covary with Acesulfame-K Bitterness or Polymorphisms in TAS2R9 and TAS2R31 - ProQuest [proquest.com]
- 14. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20190281873A1 - Sweetener containing enzymatically modified stevia composition having improved sweetness quality - Google Patents [patents.google.com]
- 17. JP2011024445A - Taste improver and taste-improving method for stevia extract - Google Patents [patents.google.com]
- 18. Transglycosylation of Steviol Glycosides and Rebaudioside A: Synthesis Optimization, Structural Analysis and Sensory Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Steviol Glycosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of steviol glycosides.
Frequently Asked Questions (FAQs) & Troubleshooting
Peak Shape and Retention Time Issues
Q1: What are the common causes of peak tailing for steviol glycoside analysis and how can I fix it?
Peak tailing, where a peak is asymmetrical with a broader second half, can be caused by several factors in steviol glycoside analysis.[1] One common reason is strong interactions between the basic analytes and residual silanol groups on the stationary phase of the HPLC column.[2] To mitigate this, consider the following:
-
Mobile Phase Modification: Adjusting the pH of the mobile phase can help. For instance, using a 10 mmol/L sodium phosphate buffer with a pH of 2.6 is a common practice.[3][4][5]
-
Column Selection: Using a column with a more inert stationary phase or an end-capped column can reduce interactions with silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.[1]
Q2: My peaks are showing fronting. What could be the issue?
Peak fronting, an asymmetry where the first half of the peak is broader, can be caused by:[1][2]
-
Poor Sample Solubility: Ensure your steviol glycoside standards and samples are fully dissolved in the mobile phase or a compatible solvent.[1]
-
Column Overload: Similar to peak tailing, injecting too high a concentration of your sample can lead to fronting.[1][2]
-
Column Collapse: Operating the column outside of its recommended pH or temperature range can cause the packed bed to collapse.[1] Always check the column's specifications.
Q3: I'm observing significant variability in retention times between runs. How can I improve reproducibility?
Retention time variability can compromise the accuracy and reliability of your results. Here are some key areas to investigate:
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause. For consistent retention times, gravimetric preparation of the mobile phase is recommended over volumetric mixing, as mixing aqueous buffers with organic solvents can be endothermic and cause volume changes.[6] Ensure the mobile phase is well-mixed and allowed to reach ambient temperature before use.[6] Reproducibility with consistent mobile phase preparation has been shown to keep retention time variability within 1.1% for rebaudioside A.[7]
-
Column Temperature: Maintaining a constant and controlled column temperature is crucial. Fluctuations in ambient temperature can affect retention times. Using a temperature-controlled column compartment is recommended.[6] Studies have shown that temperatures of 40°C and 60°C can be ideal for better separation.[4]
-
System Equilibration: Ensure the HPLC system and column are thoroughly equilibrated with the mobile phase before starting your analytical run.
Resolution and Separation Issues
Q4: I am struggling to get baseline separation between Rebaudioside A and Stevioside. What can I do to improve the resolution?
The co-elution or poor separation of Rebaudioside A and Stevioside is a well-known challenge in steviol glycoside analysis due to their structural similarity.[8][9][10] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) methods have been noted to provide inadequate resolution for this critical pair, sometimes as low as 1.0.[8][9] Here are some strategies to improve resolution:
-
Column Choice: Reversed-phase C18 columns are commonly used.[8][9] However, selecting a high-resolution column, such as one with a smaller particle size (e.g., 2.5 µm or sub-2 µm), can significantly improve separation.[8][9] For example, a resolution of ≥1.5 can be achieved with 2.5 µm particle-size columns, and a resolution of 2.0 can be reached with sub-2 µm columns.[8][9]
-
Mobile Phase Optimization: The composition of the mobile phase is critical. An isocratic mobile phase of acetonitrile and a sodium phosphate buffer (e.g., 32:68 v/v, pH 2.6) is often used.[3][4][5] Fine-tuning the acetonitrile concentration can improve the separation of these two major steviol glycosides.[11]
-
Flow Rate Adjustment: Reducing the flow rate can sometimes enhance resolution, although it will increase the run time.[10]
-
Temperature Optimization: Increasing the column temperature can improve separation efficiency. Temperatures around 40°C are frequently employed.[3][4][12]
Q5: Which type of HPLC column is best for steviol glycoside analysis?
The choice of column depends on the specific separation goals. Here's a comparison of commonly used column types:
-
Reversed-Phase (RP) C18 Columns: These are the most frequently used columns for steviol glycoside analysis.[8][9] They are robust and provide good separation for many glycosides.
-
Amino-bonded Columns: These were used in earlier JECFA methods but can have issues with reproducibility and long equilibration times.[12][13][14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are effective for separating these polar compounds and are compatible with volatile mobile phases, making them suitable for detection methods like mass spectrometry (MS) and evaporative light scattering (ELS).[6][14][15]
-
Mixed-Mode Columns: Columns like the Acclaim Mixed-Mode WAX-1 can be used in HILIC mode to resolve steviol glycosides.[7][16]
Data and Methodologies
Comparative HPLC Method Parameters
The following table summarizes different HPLC conditions reported for the separation of steviol glycosides, providing a basis for method development and optimization.
| Parameter | Method 1 (JECFA-based, Isocratic) | Method 2 (Optimized JECFA, Gradient) | Method 3 (HILIC) |
| Column | ODS C18 (e.g., Capcell Pak C18 MGII), 5 µm, 4.6 x 250 mm[3][12] | C18 (e.g., XSelect Premier HSS T3), 2.5 µm, 4.6 x 150 mm[8] | Acclaim Trinity P1 or Acclaim Mixed-Mode WAX-1[6] |
| Mobile Phase | Acetonitrile : 10 mmol/L Sodium Phosphate Buffer (pH 2.6) (32:68 v/v)[3][5] | Gradient elution with Acetonitrile and Water[8] | Acetonitrile : Ammonium Formate Buffer (pH 3.0) (e.g., 81:19 v/v)[6][7] |
| Flow Rate | 1.0 mL/min[3] | 0.7 - 1.0 mL/min[8] | 0.3 mL/min[6] |
| Column Temp. | 40°C[3][12] | 30 - 45°C[8] | 20°C[6] |
| Detection | UV at 210 nm[3][12] | UV (PDA Detector)[8] | UV at 210 nm and/or Charged Aerosol Detector (CAD) / ELS[6][7] |
| Injection Vol. | 20 µL[3] | Not specified | 2 µL[6] |
Retention Times of Major Steviol Glycosides
This table presents typical retention times for key steviol glycosides under a common isocratic reversed-phase HPLC method. Note that these times can vary based on the specific system, column, and exact conditions.
| Steviol Glycoside | Typical Retention Time (minutes)[3] |
| Rebaudioside D | 3.103 |
| Rebaudioside A | 5.918 |
| Stevioside | 6.343 |
| Rebaudioside F | 7.327 |
| Rebaudioside C | 7.981 |
| Dulcoside A | 8.811 |
| Rubusoside | 11.655 |
| Rebaudioside B | 14.891 |
| Steviolbioside | 16.432 |
Detailed Experimental Protocols
Protocol 1: Isocratic Reversed-Phase HPLC Method (Based on JECFA)
This protocol is adapted from established methods for the routine analysis of major steviol glycosides.[3][5][12]
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: ODS C18 column (e.g., Capcell Pak C18 MGII), 5 µm particle size, 4.6 mm i.d. x 250 mm length.[3]
-
Mobile Phase Preparation:
-
Prepare a 10 mmol/L sodium phosphate buffer and adjust the pH to 2.6 with phosphoric acid.
-
Mix acetonitrile and the sodium phosphate buffer in a 32:68 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare individual stock solutions of steviol glycoside standards (e.g., 1 mg/mL) in a suitable solvent like a 30:70 (v/v) mixture of acetonitrile and water.[8]
-
For samples, extraction methods will vary by matrix. For dairy products, a protein precipitation step with Carrez solutions may be necessary.[5] For simpler matrices like beverages, degassing and filtration may be sufficient.[5]
-
Protocol 2: Sample Preparation from Dairy Products
This protocol provides a method for extracting steviol glycosides from a complex matrix like flavored milk or yogurt.[5]
-
Take 2 mL of the sample into a 15 mL centrifuge tube.
-
Add 1.5 mL of distilled water and mix using a vortex mixer.
-
Incubate the mixture at 60°C for 10 minutes, then cool to room temperature.
-
Sequentially add 0.25 mL of Carrez I solution (potassium ferrocyanide) and 0.25 mL of Carrez II solution (zinc acetate), followed by 1 mL of acetonitrile, mixing after each addition.
-
Let the mixture stand for 1 hour at room temperature to allow for protein precipitation.
-
Centrifuge at 10,000 x g for 8 minutes at 20°C.
-
Collect the supernatant and filter it through a 0.25 µm syringe filter before injecting it into the HPLC system.
Visualized Workflows and Logic Diagrams
Below are diagrams created using Graphviz to illustrate logical troubleshooting workflows for common HPLC issues encountered during steviol glycoside analysis.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Logic diagram for addressing peak tailing issues.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 5. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Improvement of the Assay Method for Steviol Glycosides in the JECFA Specifications [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Rebaudioside Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Rebaudioside compounds, with a primary focus on Rebaudioside M as a representative example of a low-solubility steviol glycoside. The principles and methods described herein are often applicable to other related rebaudiosides, such as Rebaudioside I, that exhibit similar solubility characteristics.
Troubleshooting Guide
Issue: Precipitate Formation in Rebaudioside Solutions at Room Temperature
Possible Cause 1: Low Intrinsic Solubility of Crystalline Form
-
Explanation: Crystalline forms of rebaudiosides, such as Rebaudioside M, have inherently low aqueous solubility, often around 0.1% (w/w) at room temperature.[1][2][3][4] This can lead to precipitation, especially when trying to achieve higher concentrations.
-
Suggested Solution:
-
Temperature Modification: Gently heat the solution while stirring to dissolve the compound. Supersaturated solutions can be formed upon cooling, but be aware that precipitation may occur over time.[1][5]
-
Amorphous Form Generation: Convert the crystalline material to a more soluble amorphous form through techniques like spray-drying or freeze-drying.[6] Amorphous Rebaudioside M has a significantly higher apparent aqueous solubility (1.1%–1.3% in water at 25 °C).[2][7]
-
Possible Cause 2: Re-crystallization from a Supersaturated Solution
-
Explanation: A supersaturated solution is thermodynamically unstable and can crystallize over time, especially with agitation or the presence of nucleation sites.
-
Suggested Solution:
-
Co-formulation: The presence of other steviol glycosides, such as Rebaudioside D or Rebaudioside B, can help to inhibit crystallization and improve the overall solubility of the mixture.[1] Compositions with about 75% to 90% Rebaudioside M and about 5% to 25% Rebaudioside D have shown improved solubility.[1]
-
Addition of Stabilizers: Incorporating polymers or surfactants into the formulation can help to stabilize the supersaturated state and delay precipitation.[1]
-
Possible Cause 3: pH of the Solution
-
Explanation: The stability of rebaudiosides is pH-dependent. While most stable in a pH range of 4-8, highly acidic conditions (below pH 2) can lead to degradation, which may affect solubility.[2]
-
Suggested Solution:
-
pH Adjustment: Ensure the pH of your aqueous solution is within the optimal range of 4-8 for maximum stability.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical aqueous solubility of crystalline Rebaudioside M at room temperature?
A1: The aqueous solubility of crystalline Rebaudioside M (>95% purity) is quite low, approximately 0.1 g/100 mL (0.1% w/w) at 25°C.[2][3][4] For many applications, particularly in beverages and syrups, a higher concentration is often desired.[1][3]
Q2: How can I prepare a more concentrated stock solution of Rebaudioside M?
A2: To prepare a more concentrated solution, you can employ a heating and cooling method to create a supersaturated solution.[1][5] For example, heating a mixture of Rebaudioside M and water to temperatures between 45°C and 80°C, or even up to 121°C for short periods, can significantly increase the amount that dissolves.[1][5] Subsequent cooling will yield a supersaturated solution. However, this solution may not be stable long-term and could precipitate. For improved stability at higher concentrations, consider co-formulation with other steviol glycosides or the use of solubility enhancers.[1]
Q3: What is the difference in solubility between crystalline and amorphous Rebaudioside M?
A3: The amorphous form of Rebaudioside M has a significantly higher apparent solubility in water compared to its crystalline counterpart. The amorphous material can achieve a solubility of 1.1%–1.3% in water at 25°C, whereas the crystalline form is only soluble up to about 0.1%.[2][7]
Q4: Are there any solvents other than water that can be used to dissolve Rebaudioside M?
A4: While water is the most common solvent, Rebaudioside M is also slightly soluble in ethanol.[2] For research purposes, co-solvent systems can be used. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a solubility of at least 2.5 mg/mL.[8] Another option is 10% DMSO in 90% corn oil.[8] In DMSO alone, a solubility of 100 mg/mL can be achieved with the aid of ultrasonication.[9]
Q5: Can the solubility of Rebaudioside M be improved by co-formulating it with other substances?
A5: Yes, co-formulation is a key strategy. Mixing Rebaudioside M with other steviol glycosides, such as Rebaudioside D, can disrupt crystallization and enhance overall solubility.[1] Additionally, the inclusion of polymers, surfactants, or other excipients can help to stabilize higher concentrations and prevent precipitation.[1]
Q6: How does pH affect the stability and solubility of Rebaudioside M in solution?
A6: Rebaudioside M is most stable in a pH range of 4 to 8.[2] At pH values below 2, it becomes noticeably less stable and can undergo degradation, which can impact its properties, including solubility.[2] Therefore, maintaining the pH of your solution within the 4-8 range is recommended for optimal stability.
Data Presentation
Table 1: Solubility of Rebaudioside M in Water at 25°C
| Form | Solubility (% w/w) | Reference |
| Crystalline (>95% purity) | ~ 0.1% | [2][3][4] |
| Amorphous | 1.1% - 1.3% | [2][7] |
| Thermodynamic Equilibrium | 0.26% | [2] |
Table 2: Improved Aqueous Solubility of Rebaudioside M Compositions
| Method | Composition | Achieved Solubility (% w/w) | Duration of Stability | Reference |
| Disordered Crystalline Form | Rebaudioside M (75-90%) + Rebaudioside D (5-25%) | 0.3% - 0.4% | 1 day or longer | [1] |
| Spray-Drying | Rebaudioside M + Rebaudioside D + other steviol glycosides | ≥ 0.3% | 1 hour or longer | [1] |
| Freeze-Drying | Steviol Glycoside Composition | ≥ 0.5% | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of a Supersaturated Rebaudioside M Solution
Objective: To prepare a supersaturated aqueous solution of Rebaudioside M to achieve a concentration higher than its intrinsic solubility at room temperature.
Materials:
-
Rebaudioside M powder
-
Distilled or deionized water
-
Heatable magnetic stirrer
-
Sterile container
Procedure:
-
Add the desired amount of Rebaudioside M powder to a volume of water.
-
Heat the mixture to between 45°C and 80°C while stirring continuously.[1] For highly concentrated solutions, the temperature can be increased up to 100°C.[1]
-
Continue heating and stirring until all the powder is completely dissolved.
-
Once dissolved, remove the solution from the heat and allow it to cool to room temperature slowly.
-
Store the resulting supersaturated solution in a sealed container. Be aware that agitation or long-term storage may induce crystallization.
Protocol 2: Preparation of an Amorphous Rebaudioside M Composition by Spray-Drying
Objective: To enhance the aqueous solubility of Rebaudioside M by converting it from a crystalline to an amorphous form via spray-drying.
Materials:
-
Rebaudioside M and Rebaudioside D composition (e.g., 80-85% Reb M, 10-15% Reb D)[1]
-
Water
-
Heating apparatus
-
Laboratory spray-dryer
Procedure:
-
Prepare an aqueous mixture of the Rebaudioside M and D composition.
-
Heat the mixture to 100°C and maintain this temperature to create a concentrated solution.[1]
-
Set the spray-dryer to an inlet temperature of approximately 140°C and an outlet temperature of about 80°C.[1]
-
Spray-dry the concentrated solution.
-
Collect the resulting amorphous powder. This powder should exhibit improved aqueous solubility compared to the original crystalline material.[1]
Visualizations
Caption: Workflow for Preparing a Supersaturated Rebaudioside Solution.
Caption: Workflow for Enhancing Solubility via Spray-Drying.
Caption: Key Factors Influencing Rebaudioside Solubility.
References
- 1. US20150017284A1 - Compositions and Methods for Improving Rebaudioside M Solubility - Google Patents [patents.google.com]
- 2. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. WO2017160846A1 - Highly soluble steviol glycosides - Google Patents [patents.google.com]
- 5. Compositions and Methods for Improving Rebaudioside M Solubility - Eureka | Patsnap [eureka.patsnap.com]
- 6. Investigation of improved rebaudioside D solubility and the characteristics of an erythritol/rebaudioside D/fructose ternary complex [jstage.jst.go.jp]
- 7. Development of Next Generation Stevia Sweetener: Rebaudioside M [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
Technical Support Center: Stability of Rebaudioside I in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Rebaudioside I (Reb I) in acidic environments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
This compound, like other steviol glycosides, is generally considered stable under typical acidic conditions found in many food and beverage applications. However, its stability is influenced by factors such as pH, temperature, and storage duration. Degradation tends to increase at lower pH values and higher temperatures.
Q2: What is the primary degradation pathway for this compound in acidic conditions?
The primary degradation pathway for this compound in acidic media is acid-catalyzed hydrolysis of its glycosidic bonds. This can lead to the cleavage of the ester linkage at the C-19 position and the sequential loss of glucose units from the glycosidic chains.
Q3: What are the expected degradation products of this compound in an acidic environment?
Under acidic conditions, this compound is expected to hydrolyze, yielding various degradation products. The initial hydrolysis may occur at the C-19 ester linkage, leading to the formation of other steviol glycosides. Further hydrolysis can result in the removal of glucose units, ultimately leading to the formation of the aglycone, steviol. Under more vigorous acidic conditions, steviol can undergo rearrangement to form isosteviol.
Q4: How does the stability of this compound compare to other steviol glycosides like Rebaudioside A or Stevioside?
Studies on related steviol glycosides indicate that the stability can vary based on the number and arrangement of glucose units. For instance, some research suggests that Rebaudioside A is more stable than Stevioside in acidic soft drinks.[1] While specific comparative kinetic data for this compound is limited, its structural similarity to other highly glycosylated steviol glycosides suggests it possesses comparable or potentially enhanced stability in certain acidic formulations.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for quantifying this compound and its degradation products.[2][3] For more detailed analysis and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid degradation of this compound in my formulation. | 1. pH is lower than anticipated: The actual pH of the formulation may be lower than the target pH. 2. Elevated storage temperature: The product may be exposed to higher temperatures than recommended during storage or transport. 3. Presence of other catalytic ingredients: Certain ingredients in the formulation could be accelerating the hydrolysis of Reb I. | 1. Verify pH: Accurately measure the pH of your formulation. Adjust as necessary using appropriate buffer systems. 2. Control temperature: Ensure storage and handling conditions are maintained at the recommended temperature. 3. Formulation review: Evaluate the potential for interactions with other ingredients. Consider reformulating with more stable components. |
| Appearance of unknown peaks in HPLC chromatogram during stability testing. | 1. Degradation of this compound: The new peaks are likely degradation products. 2. Contamination: The sample may have been contaminated during preparation or storage. | 1. Peak Identification: Use LC-MS to identify the chemical structure of the unknown peaks to confirm if they are Reb I degradation products. 2. Review sample handling: Ensure proper cleaning and handling procedures are followed to avoid contamination. Run a blank to check for system contamination. |
| Inconsistent stability results between batches. | 1. Variability in raw material: The purity and composition of the this compound raw material may differ between batches. 2. Inconsistent formulation preparation: Minor variations in the preparation process can affect the final pH and stability. | 1. Certificate of Analysis: Always request and review the Certificate of Analysis for each batch of this compound. 2. Standardize procedures: Implement and strictly follow a Standard Operating Procedure (SOP) for formulation preparation to ensure consistency. |
Quantitative Data Summary
While specific quantitative degradation kinetics for this compound are not extensively available in the public domain, the following tables summarize stability data for the closely related and structurally similar Rebaudioside A and Stevioside under various acidic conditions. This data can serve as a valuable reference point for predicting the behavior of this compound.
Table 1: Stability of Rebaudioside A in Simulated Beverages (26 weeks storage) [6]
| pH | Temperature (°C) | Rebaudioside A Remaining (%) |
| 2.8 | 5 | >95% |
| 2.8 | 20 | ~90% |
| 2.8 | 30 | ~80% |
| 2.8 | 40 | ~65% |
| 3.2 | 5 | >98% |
| 3.2 | 20 | ~95% |
| 3.2 | 30 | ~90% |
| 3.2 | 40 | ~80% |
| 3.8 | 5 | >99% |
| 3.8 | 20 | >98% |
| 3.8 | 30 | ~95% |
| 3.8 | 40 | ~90% |
| 4.2 | 5 | >99% |
| 4.2 | 20 | >99% |
| 4.2 | 30 | >98% |
| 4.2 | 40 | ~95% |
Table 2: Degradation of Stevioside and Rebaudioside A in Soft Drinks at 80°C [4][7]
| Compound | Storage Time (hours) | Degradation (%) |
| Stevioside | 24 | ~30% |
| 48 | ~50% | |
| 72 | ~70% | |
| Rebaudioside A | 24 | <10% |
| 48 | ~15% | |
| 72 | ~25% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol provides a general framework for the quantitative analysis of this compound in stability studies. Method validation is essential for specific applications.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate buffer at pH 2.6). A typical starting point could be a 32:68 (v/v) mixture of acetonitrile and buffer.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the samples with the mobile phase to a concentration that falls within the calibration curve range. Filter the samples through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under acidic stress conditions.
-
Acidic Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a relevant acidic medium (e.g., 0.1 M HCl or a citrate/phosphate buffer at a specific pH).
-
Incubate the solution at an elevated temperature (e.g., 60°C or 80°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with a suitable base (e.g., NaOH) to stop the degradation reaction.
-
Analyze the samples by HPLC-UV (as per Protocol 1) to quantify the remaining this compound and monitor the formation of degradation products.
-
For identification of degradation products, analyze the stressed samples using LC-MS/MS.
-
Visualizations
References
- 1. Structural Characterization of the Degradation Products of a Minor Natural Sweet Diterpene Glycoside Rebaudioside M under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Untargeted LC-MS based identification of Rebaudioside A degradation products impacting flavor perception during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mjfas.utm.my [mjfas.utm.my]
Technical Support Center: Troubleshooting NMR Signal Overlap in Steviol Glycosides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in resolving NMR signal overlap, particularly in the analysis of steviol glycosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is NMR signal overlap a common problem when analyzing steviol glycosides?
Signal overlap in the NMR spectra of steviol glycosides is a frequent challenge due to their inherent structural similarities. Many of these compounds share the same diterpene core (steviol) and differ only in the number and arrangement of their glycosidic units. This leads to many protons and carbons having very similar chemical environments, resulting in closely spaced or overlapping resonances in the NMR spectrum, especially in the complex sugar region.
Q2: My 1D ¹H NMR spectrum shows a crowded, uninterpretable region for the sugar protons. What is my first step?
When faced with significant signal overlap in the 1D ¹H NMR spectrum, the most effective first step is to employ two-dimensional (2D) NMR techniques.[1][2] These experiments spread the NMR signals into a second dimension, providing the necessary resolution to distinguish individual protons.
-
Recommendation: Start by acquiring a ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This will help you identify protons that are coupled to each other, allowing you to trace the spin systems within each sugar ring.
Q3: I've run a COSY experiment, but I'm still unsure about the assignments, especially where different sugar units overlap. What's next?
While COSY is excellent for identifying neighboring protons, it doesn't resolve overlap between protons in different spin systems. The next logical step is to use heteronuclear correlation experiments to leverage the larger chemical shift dispersion of the ¹³C nucleus.
-
Recommendation: Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates each proton to the carbon it is directly attached to. Since carbon chemical shifts are more dispersed than proton shifts, protons that overlap in the 1D spectrum can often be resolved in the second (¹³C) dimension of the HSQC spectrum.
Q4: How can I confirm the connectivity between the steviol core and the sugar units, and between the sugar units themselves?
To establish long-range connections, which are crucial for determining the overall structure and linkage of the glycosides, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential.
-
Recommendation: Run a ¹H-¹³C HMBC experiment. This will show correlations between protons and carbons that are two or three bonds away. For example, you can observe a correlation from an anomeric proton of a sugar to the carbon of the steviol core it is attached to, or to a carbon in an adjacent sugar unit.
Q5: I've tried changing the solvent, but it didn't fully resolve the overlap. What other experimental parameters can I adjust?
Changing the solvent is a good initial step, as different solvents can induce small changes in chemical shifts.[3] However, if this is insufficient, consider the following:
-
Temperature Variation: Acquiring the spectrum at a different temperature can alter chemical shifts and may resolve overlapping signals. This can be particularly effective if conformational exchange is contributing to the overlap.
-
Higher Magnetic Field: If accessible, using a spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion and improve signal resolution.
Q6: Are there any specific solvent systems that are recommended for steviol glycosides?
The choice of solvent can significantly impact signal separation. While standard solvents like methanol-d₄ and DMSO-d₆ are commonly used, some studies have found specific solvent mixtures to be beneficial.
-
Recommendation: A mixture of pyridine-d₅ and DMSO-d₆ (e.g., 6:1 ratio) has been shown to provide good separation of the signals to be integrated, particularly for quantitative analysis.[4] Pyridine-d₅ is also frequently used and allows for direct comparison with a large body of existing literature data.[4]
Experimental Workflows and Logic
The following diagrams illustrate the logical workflow for troubleshooting signal overlap in steviol glycoside NMR analysis.
Caption: General workflow for resolving NMR signal overlap.
Caption: Decision tree for selecting 2D NMR experiments.
Quantitative Data: Chemical Shifts of Major Steviol Glycosides
The following tables summarize the approximate ¹H and ¹³C chemical shift ranges for the major steviol glycosides. Note that exact values can vary with solvent, temperature, and pH.
Table 1: Approximate ¹H Chemical Shift Ranges (ppm) for Steviol Glycosides in Pyridine-d₅
| Proton Type | Stevioside | Rebaudioside A |
| H-17 (exo-methylene) | ~5.15, ~5.80 | ~5.15, ~5.80 |
| Anomeric Protons (Glc) | ~5.10 - 6.40 | ~5.10 - 6.50 |
| Steviol Core (CH, CH₂) | ~0.80 - 2.70 | ~0.80 - 2.70 |
| Steviol Core (CH₃) | ~1.10, ~1.60 | ~1.10, ~1.60 |
Table 2: Approximate ¹³C Chemical Shift Ranges (ppm) for Steviol Glycosides in Pyridine-d₅
| Carbon Type | Stevioside | Rebaudioside A |
| C-19 (COO) | ~176.5 | ~176.5 |
| C-16 (olefinic) | ~155.0 | ~155.0 |
| C-17 (olefinic) | ~107.0 | ~107.0 |
| Anomeric Carbons (Glc) | ~95.0 - 106.0 | ~95.0 - 106.0 |
| Steviol Core (C, CH, CH₂, CH₃) | ~15.0 - 92.0 | ~15.0 - 92.0 |
Experimental Protocols
Protocol 1: General Sample Preparation for NMR Analysis
-
Weighing: Accurately weigh 5-10 mg of the purified steviol glycoside sample.
-
Dissolution: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., pyridine-d₅, DMSO-d₆, or methanol-d₄) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Positioning: Place the NMR tube in the spinner turbine and adjust the depth appropriately for your spectrometer.
Protocol 2: Acquisition of a Standard ¹H-¹H COSY Spectrum
-
Setup: Load the sample into the spectrometer and lock and shim the instrument.
-
Pulse Program: Select the appropriate COSY pulse program (e.g., cosygpqf on a Bruker spectrometer).
-
Acquisition Parameters:
-
Spectral Width (SW): Set the spectral width to cover all proton signals (e.g., 10-12 ppm).
-
Number of Scans (NS): 8-16 scans per increment.
-
Number of Increments (TD in F1): 256-512 increments.
-
Acquisition Time (AQ): ~0.2-0.3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum.
-
Protocol 3: Acquisition of a Standard ¹H-¹³C HSQC Spectrum
-
Setup: Ensure the spectrometer is tuned to both ¹H and ¹³C frequencies.
-
Pulse Program: Select a sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).
-
Acquisition Parameters:
-
¹H Spectral Width (SW in F2): 10-12 ppm.
-
¹³C Spectral Width (SW in F1): 160-200 ppm.
-
Number of Scans (NS): 16-64 scans per increment.
-
Number of Increments (TD in F1): 128-256 increments.
-
¹J(C,H) Coupling Constant: Set to an average value for one-bond C-H couplings (e.g., 145 Hz).
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
Protocol 4: Acquisition of a Standard ¹H-¹³C HMBC Spectrum
-
Setup: Ensure the spectrometer is tuned to both ¹H and ¹³C frequencies.
-
Pulse Program: Select an HMBC pulse program (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
Acquisition Parameters:
-
¹H Spectral Width (SW in F2): 10-12 ppm.
-
¹³C Spectral Width (SW in F1): 200-220 ppm.
-
Number of Scans (NS): 32-128 scans per increment.
-
Number of Increments (TD in F1): 256-512 increments.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling (e.g., 8 Hz).
-
Relaxation Delay (D1): 2-3 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
References
Technical Support Center: Scaling Up Rebaudioside I Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Rebaudioside I (Reb I).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of Reb I production, particularly through enzymatic bioconversion of Rebaudioside A (Reb A).
Issue 1: Low or No Conversion of Rebaudioside A to this compound
Possible Causes and Solutions:
-
Inactive or Insufficient Enzyme:
-
Verify Enzyme Activity: Ensure the glucosyltransferase (e.g., UGT76G1) is active. Run a small-scale control reaction with a known substrate and standard conditions.
-
Increase Enzyme Concentration: The enzyme concentration may be too low for efficient conversion. Incrementally increase the enzyme concentration in pilot experiments to find the optimal level.
-
-
Suboptimal Reaction Conditions:
-
pH and Temperature: The pH and temperature of the reaction mixture are critical for enzyme activity. Ensure the conditions are optimized for the specific glucosyltransferase being used. For instance, some bioconversion reactions for steviol glycosides are run at a pH of 7.5 and a temperature of 30°C.[1]
-
Reaction Time: The conversion of Reb A to Reb I may be time-dependent. Monitor the reaction at different time points to determine the optimal reaction duration.
-
-
Inadequate Cofactor (UDP-Glucose) Supply:
-
UDP-Glucose Concentration: The concentration of the glucose donor, UDP-glucose, is crucial for the glycosylation of Reb A. Ensure that a sufficient concentration of UDP-glucose is present in the reaction mixture.
-
UDP-Glucose Regeneration System: For larger-scale production, a UDP-glucose regeneration system, such as using sucrose synthase, can be coupled with the primary reaction to maintain a constant supply of UDP-glucose and reduce costs.[2]
-
Issue 2: Difficulty in Purifying this compound
Possible Causes and Solutions:
-
Presence of Structurally Similar Steviol Glycosides:
-
Chromatographic Separation: Due to the similar chemical structures of steviol glycosides, their separation can be challenging.[3] High-performance liquid chromatography (HPLC) with appropriate columns (e.g., C18) and mobile phases is a common method for purification.[1]
-
Multi-step Purification: A multi-step purification process, potentially involving different chromatographic techniques, may be necessary to achieve high purity.
-
-
Co-elution with Unreacted Rebaudioside A:
-
Optimize Chromatography Gradient: Fine-tune the solvent gradient in the HPLC method to improve the resolution between Reb I and Reb A peaks.
-
Recrystallization: After initial chromatographic separation, recrystallization can be employed to further purify the Reb I fraction.
-
Frequently Asked Questions (FAQs)
Production and Yield
-
What is a common method for producing this compound? A prevalent method is the bioconversion of Rebaudioside A (Reb A) using a glucosyltransferase enzyme.[1][4] This enzymatic reaction adds a glucose unit to the Reb A molecule to form Reb I. The enzymes for this process can be produced in microbial hosts like E. coli.[1][5]
-
What kind of yields can be expected for the enzymatic conversion of Reb A to Reb I? In reported studies, the bioconversion of Reb A to Reb I has demonstrated a yield of approximately 22.5%.[1] It is important to note that yields can vary depending on the specific enzyme, reaction conditions, and scale of the experiment.
Experimental Protocols and Parameters
-
Can you provide a sample protocol for the bioconversion of Rebaudioside A to this compound? A typical lab-scale reaction mixture (40 mL) would contain:
-
0.5 mM Rebaudioside A
-
3 mM MgCl₂
-
50 mM sodium phosphate buffer (pH 7.5)
-
2.5 mM UDP-glucose
-
4.0 mL of glucosyltransferase (e.g., UGT76G1-R11-F12 at 2.5 U/mL) The reaction is typically run at 30°C with shaking.[1]
-
-
What are the key parameters to optimize for scaling up this bioconversion? For scaling up, it is crucial to optimize:
-
Enzyme and substrate concentrations
-
pH and temperature
-
Mixing and aeration (in case of microbial fermentation)
-
UDP-glucose supply and regeneration
-
Downstream purification methods
-
Data Presentation
Table 1: Comparison of Yields in Steviol Glycoside Bioconversions
| Conversion Reaction | Substrate | Product | Reported Yield | Reference |
| Reb A to Reb I | Rebaudioside A | This compound | 22.5% | [1] |
| Stevioside to Reb A | Stevioside | Rebaudioside A | 78% | [2] |
| Reb A to Reb D | Rebaudioside A | Rebaudioside D | 91.29% | [6] |
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the enzymatic conversion of Steviol to Stevioside and subsequently to Rebaudioside A, which is the precursor for this compound. UGTs (UDP-glucosyltransferases) are key enzymes in this pathway.[7]
Caption: Enzymatic pathway for the biosynthesis of this compound from Steviol.
Experimental Workflow for this compound Production
This diagram outlines the general workflow for producing and purifying this compound via enzymatic bioconversion.
Caption: General experimental workflow for this compound production.
Troubleshooting Logic for Low Reb I Yield
This decision tree provides a logical approach to troubleshooting low yields in this compound production.
Caption: A decision tree for troubleshooting low this compound yield.
References
- 1. Bioconversion of this compound from Rebaudioside A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. WO2016023103A1 - Methods of extraction and purification from stevia reba udiana of compositions with enhanced rebaudioside-m content, uses of said composition and natural sweetener compositions with said composition - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient production of rebaudioside D enabled by structure-guided engineering of bacterial glycosyltransferase YojK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis for branched steviol glucoside biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Rebaudioside I and Rebaudioside A Sweetness Profiles: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the nuanced sensory attributes of high-intensity sweeteners is paramount for successful product formulation. This guide provides a comparative overview of the sweetness profiles of two steviol glycosides: Rebaudioside I (Reb I) and the well-characterized Rebaudioside A (Reb A). While extensive data exists for Reb A, sensory information on Reb I is notably limited in publicly available scientific literature.
Introduction to Rebaudioside A and this compound
Rebaudioside A is one of the most abundant and widely used steviol glycosides, extracted from the leaves of the Stevia rebaudiana Bertoni plant.[1] It is known for its high sweetness intensity, which is approximately 200-300 times that of sucrose.[2] However, at higher concentrations, it can exhibit a bitter aftertaste.[3][4]
Sweet Taste Signaling Pathway
The perception of sweetness from steviol glycosides like Rebaudioside A is initiated by their interaction with the T1R2 and T1R3 G-protein coupled receptors on the surface of taste receptor cells in the taste buds. This binding event triggers a downstream signaling cascade, leading to the perception of sweetness. The lingering aftertaste and potential bitterness associated with some steviol glycosides are thought to involve interactions with other taste receptors, including bitter taste receptors (T2Rs).
Quantitative Comparison of Sweetness Profiles
Due to the absence of sensory data for this compound, a direct quantitative comparison with Rebaudioside A is not possible at this time. The following table summarizes the known sensory attributes of Rebaudioside A.
| Sensory Attribute | Rebaudioside A | This compound |
| Sweetness Potency (vs. Sucrose) | 200-300x | Data Not Available |
| Sweetness Onset | Slower than sucrose | Data Not Available |
| Sweetness Linger | Longer than sucrose | Data Not Available |
| Bitter Taste | Present, especially at high concentrations | Data Not Available |
| Other Off-Tastes | Licorice-like aftertaste reported | Data Not Available |
Experimental Protocols for Sensory Evaluation
The sensory characteristics of sweeteners like Rebaudioside A are typically evaluated by trained sensory panels using standardized methodologies. A common approach is the use of a check-all-that-apply (CATA) questionnaire and intensity scaling.
In a typical study, panelists are presented with solutions of the sweetener at various concentrations and are asked to rate the intensity of sweetness, bitterness, and other flavor attributes on a labeled magnitude scale. The temporal profile, including the onset and duration of the sweet taste, is also assessed. For a comprehensive comparison, the sweetener is often benchmarked against a sucrose solution of a specific concentration.[5]
Conclusion and Future Research
While Rebaudioside A is a well-documented steviol glycoside with a defined sweetness profile, there is a significant lack of publicly available data on the sensory attributes of this compound. To provide a thorough comparison, further research, including comprehensive sensory panel evaluations of this compound, is necessary. Such studies would be invaluable for the food and pharmaceutical industries in the development of novel, clean-tasting, low-calorie products. Researchers are encouraged to investigate the sweetness potency, temporal profile, and potential off-tastes of this compound, ideally in direct comparison with Rebaudioside A and other key steviol glycosides.
References
- 1. mdpi.com [mdpi.com]
- 2. Sweetness profiles of glycosylated rebaudioside A and its binary mixtures with allulose and maltitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stevia - Wikipedia [en.wikipedia.org]
- 4. pyureorganic.com [pyureorganic.com]
- 5. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Sensory Analysis of Rebaudioside Sweeteners for Food Science Professionals
An objective guide to the sensory profiles of various rebaudiosides, supported by experimental data from trained sensory panels.
This guide offers a comprehensive comparison of the sensory attributes of different rebaudiosides, the sweet compounds derived from the Stevia plant. As the demand for natural, non-caloric sweeteners continues to grow, a nuanced understanding of the sensory profiles of these compounds is crucial for researchers, scientists, and product development professionals in the food and pharmaceutical industries. This document summarizes key quantitative and qualitative data from sensory panel studies to facilitate informed ingredient selection and formulation.
Quantitative Sensory Comparison of Key Rebaudiosides
Recent research has focused on characterizing the sensory profiles of newer, more sugar-like rebaudiosides, such as Rebaudioside D and M, in comparison to the more established Rebaudioside A. The following table summarizes the mean intensity scores for sweetness and bitterness of Rebaudioside A (Reb A), Rebaudioside D (Reb D), and Rebaudioside M (Reb M) as evaluated by a consumer panel.[1][2] The data is based on a study where 126 participants evaluated 0.1% concentrations of each rebaudioside against a 14% sucrose solution.[1][2]
| Sensory Attribute | Time Point | Sucrose (14%) | Rebaudioside A (0.1%) | Rebaudioside D (0.1%) | Rebaudioside M (0.1%) |
| Sweetness | In-mouth | 7.9 | 6.8 | 7.4 | 7.9 |
| Immediate (5s post) | 4.9 | 5.3 | 5.6 | 6.2 | |
| Lingering (1 min post) | 3.6 | 4.3 | 4.5 | 5.3 | |
| Bitterness | In-mouth | 1.0 | 3.5 | 1.1 | 1.0 |
| Immediate (5s post) | 0.9 | 3.5 | 1.4 | 1.2 | |
| Lingering (1 min post) | 0.6 | 2.1 | 0.8 | 0.7 |
Note: Intensity scores were rated on a 15-cm line scale anchored from "not at all" to "extremely".[1][2]
The in-mouth sweetness and bitterness of Rebaudioside D and M were not significantly different from the 14% sucrose solution, a stark contrast to Rebaudioside A which exhibited significant bitterness.[1][2] However, both Rebaudioside D and M demonstrated a more intense and lingering sweetness compared to sucrose.[1][2]
Qualitative Aftertaste Attributes of Rebaudiosides A, D, and M
A Check-All-That-Apply (CATA) analysis from the same study provides further insight into the aftertaste profiles of these sweeteners.[1]
| Aftertaste Attribute | Sucrose | Rebaudioside A | Rebaudioside D | Rebaudioside M |
| Artificial | ✓ | ✓✓✓ | ✓✓ | ✓✓ |
| Bitter | ✓✓✓ | ✓ | ✓ | |
| Chemical | ✓✓✓ | ✓ | ✓ | |
| Sweet | ✓✓✓ | ✓✓ | ✓✓✓ | ✓✓✓ |
| Pleasant | ✓✓✓ | ✓ | ✓✓ | ✓✓ |
Note: The number of checkmarks indicates the relative frequency of selection by the panelists.
Rebaudioside A was more frequently associated with negative attributes such as "bitter" and "chemical" compared to Rebaudioside D and M.[1] While Rebaudioside D and M had sensory profiles closer to sucrose, they were still more frequently described as "artificial" than sucrose.[1]
Sensory Profiles of Other Rebaudiosides
While comprehensive quantitative comparative data is less available for other rebaudiosides, the following table summarizes their generally reported sensory characteristics.
| Rebaudioside | Relative Sweetness (vs. Sucrose) | Key Sensory Attributes |
| Rebaudioside B | ~150x | Sweet, with some reports of bitterness and a licorice-like aftertaste. |
| Rebaudioside C | ~20-30x | Less sweet with a more pronounced bitter and licorice aftertaste compared to other rebaudiosides.[3] |
| Rebaudioside F | Data not widely available | Mentioned as a minor steviol glycoside.[4] |
Experimental Protocols
A clear and robust experimental design is fundamental to obtaining reliable sensory data. The methodologies outlined below are representative of those used in the sensory evaluation of high-intensity sweeteners.
Panelist Selection and Training
-
Recruitment and Screening: Potential panelists are recruited and screened for their sensory acuity. This often involves basic taste identification tests (sweet, sour, salty, bitter, umami) and their ability to discriminate between different concentrations of sweeteners.[5]
-
Training: Selected panelists undergo extensive training. This involves familiarization with the specific sensory attributes of rebaudiosides, including different types of sweetness, bitterness, and off-tastes like licorice and metallic notes.[5] Panelists are trained to use a standardized vocabulary (lexicon) to describe these attributes.[6]
-
Calibration: Panelists are calibrated using reference standards for different taste modalities (e.g., sucrose for sweetness, caffeine for bitterness) to ensure consistency in their ratings on intensity scales.[5]
Sample Preparation and Presentation
-
Concentration Determination: The concentrations of the rebaudioside solutions are determined to be equi-sweet to a reference sucrose solution.[1] This allows for a more direct comparison of their sensory profiles at a similar sweetness level.
-
Sample Preparation: Rebaudiosides are dissolved in purified, taste-free water. Samples are prepared fresh and presented at a controlled temperature.
-
Presentation: Samples are presented to panelists in a randomized and blind fashion to prevent bias. Each sample is typically assigned a random three-digit code.
Sensory Evaluation Procedure
-
Evaluation: Panelists are instructed to take a specific volume of the sample into their mouth, hold it for a few seconds to evaluate the in-mouth taste, and then expectorate.
-
Temporal Profile: The intensity of key attributes like sweetness and bitterness is rated at specific time points after expectoration (e.g., 5 seconds for immediate aftertaste, 1 minute for lingering aftertaste) to capture the temporal profile of the sweetener.[1]
-
Aftertaste Description: Qualitative methods like the Check-All-That-Apply (CATA) can be used to gather more descriptive information about the aftertaste.[1]
-
Palate Cleansing: Panelists cleanse their palate between samples using unsalted crackers and purified water to minimize carry-over effects.
Visualizing the Sensory Evaluation Workflow
The following diagram illustrates a typical workflow for a sensory panel evaluation of sweeteners.
References
- 1. mdpi.com [mdpi.com]
- 2. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Hydrogenation of the Sweet Principles of Stevia rebaudiana, Rebaudioside B, Rebaudioside C, and Rebaudioside D and Sensory Evaluation of Their Reduced Derivatives [mdpi.com]
- 4. Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caloriecontrol.org [caloriecontrol.org]
- 6. ingredion.com [ingredion.com]
A Comparative Guide to Validated HPLC Methods for Steviol Glycoside Analysis
The increasing use of steviol glycosides, natural high-intensity sweeteners from the Stevia rebaudiana Bertoni plant, in food and pharmaceutical products has necessitated the development of robust and reliable analytical methods for their quantification.[1][2][3] High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is the most common technique employed for this purpose.[4][5] This guide provides a comparative overview of various validated HPLC methods, offering insights into their performance characteristics to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Performance Comparison of Validated HPLC Methods
The following table summarizes the key performance parameters of several validated HPLC methods for the analysis of steviol glycosides. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of a method.
| Method Reference | Analytes | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) |
| Lata et al. (2019)[1][2][3] | Stevioside (Stev), Rebaudioside A (Reb A) | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile : 10 mM Sodium Phosphate Buffer (pH 2.6) (32:68, v/v) | 1.0 | 210 | Not Specified | Reb A: 1.057–1.834 mg/kg; Stev: 1.679–2.912 mg/kg | Reb A: 3.525–6.114 mg/kg; Stev: 5.596–9.707 mg/kg | Quantitative | Robust |
| Zhang et al. (2020)[6] | 13 Steviol Glycosides | Superficially porous particle C18 (e.g., Phenomenex Kinetex XB-C18, 2.6 µm, 150 x 4.6 mm) | Gradient elution (not specified in abstract) | 0.7 | 210 | Not Specified | Not Specified | Calculated as 10x standard deviation of replicates | Spiked placebo samples | Peak area and retention time %RSD ≤ 2.5 |
| Aranda-González et al. (2014)[7] | Rebaudioside D | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : 10 mM Sodium Phosphate Buffer (pH 2.6) (32:68, v/v) | 1.0 | 210 | R = 0.99 | Not Specified | Not Specified | 96.17% - 99% | ≤ 2.79% |
| Thorat et al. (2011)[8] | Stevioside | Not Specified | Methanol : 0.1% Orthophosphoric Acid in water (70:30, v/v) | 1.0 | 219 | 0.9999 | 0.02 µg/mL | 0.05 µg/mL | 97% - 99% | Intraday & Interday < 2.5% |
| Jäger et al. (2012)[9][10] | 9 Steviol Glycosides | Purospher® STAR RP-18 endcapped (3 µm, 250 x 4.6 mm) | Water : Acetonitrile (65:35, v/v) | 1.0 | Not Specified | 0.9997 ± 0.0002 | 0.0004 mg/mL (for Reb A) | 0.0038 mg/mL (for Reb A) | 100.99 ± 2.01% | Intra-day: 0.12-1.96%; Inter-day: 0.02-1.89% |
| Validation Study in Fermented Milk (2021)[4][11] | Steviol Glycosides | ODS C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : 10 mmol/L Sodium Phosphate Buffer (pH 2.6) (32:68, v/v) | 1.0 | 210 | ≥ 0.999 | 0.11–0.56 mg/kg | 0.33–1.69 mg/kg | 84.71% - 103.98% | 0.16% - 2.83% |
Experimental Protocols
Detailed methodologies are essential for replicating experimental results. Below are summaries of the experimental protocols from the cited studies.
Method 1: Lata et al. (2019) [1][2][3]
-
Sample Preparation (Dairy): Samples were treated with 20% acetonitrile in the presence of Carrez solutions.
-
Sample Preparation (Non-Dairy): Simple water extraction.
-
HPLC System: Agilent HPLC (LC 1260) with UV detector.
-
Column: C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 10 mM sodium phosphate buffer (pH 2.6) in a 32:68 (v/v) ratio.
-
Injection Volume: 20 µL.
-
Detection: 210 nm.
Method 2: Zhang et al. (2020) [6]
-
HPLC System: Agilent 1260 with a binary pump and diode-array detector.
-
Column: Phenomenex Kinetex XB-C18 100 Å (2.6 µm, 150 mm × 4.6 mm).
-
Column Temperature: 60 °C.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 5.0 μL.
-
Detection: 210 nm.
-
System Suitability: Peak area and retention time %RSD ≤ 2.5, USP tailing factor < 2.0, resolution ≥ 1.5.
Method 3: Aranda-González et al. (2014) [7]
-
HPLC System: Not specified.
-
Column: C18 (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6) in a 32:68 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
Method 4: Thorat et al. (2011) [8]
-
HPLC System: Not specified.
-
Mobile Phase: Isocratic mixture of methanol and 0.1% orthophosphoric acid in water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 219 nm.
Method 5: Jäger et al. (2012) [9][10]
-
Column: Purospher® STAR RP-18 endcapped (3 µm, 250 x 4.6 mm).
-
Column Temperature: 50 °C.
-
Mobile Phase: Isocratic mixture of water and acetonitrile (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
Method 6: Validation Study in Fermented Milk (2021) [4][11]
-
HPLC System: Shimadzu HPLC system with a UV-VIS detector.
-
Column: ODS C18 (Capcell Pak C18 MGII; 250 mm x 4.6 mm, 5 µm).
-
Column Temperature: 40 °C.
-
Mobile Phase: Isocratic mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6) in a 32:68 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: 210 nm.
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for validating an HPLC method for the analysis of steviol glycosides. This process ensures that the analytical method is suitable for its intended purpose.
Caption: General workflow for HPLC method validation.
Considerations for Method Selection
The choice of an appropriate HPLC method depends on several factors:
-
Number of Analytes: Some methods are optimized for a few major glycosides like Stevioside and Rebaudioside A, while others can separate a larger number of steviol glycosides.[6]
-
Matrix Complexity: Food and beverage matrices can be complex and may require specific sample preparation techniques to avoid interference.[1][2][3][4]
-
Speed and Throughput: For quality control purposes, a rapid method with a short run time is often preferred. The use of superficially porous particle columns can significantly reduce analysis time.[6]
-
Sensitivity Requirements: The required limits of detection (LOD) and quantification (LOQ) will dictate the choice of detector and method parameters.
-
Regulatory Compliance: Methods should be validated according to guidelines from regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Steviol Glycoside Analysis by an External Standard [gavinpublishers.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 8. scispace.com [scispace.com]
- 9. Fast and isocratic HPLC-method for steviol glycosides analysis from Stevia rebaudiana leaves | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Sweet Maze: A Comparative Guide to Cross-Reactivity in Steviol Glycoside Immunoassays with a Focus on Rebaudioside I
For researchers, scientists, and drug development professionals, the precise quantification of individual steviol glycosides is paramount for product development, quality control, and safety assessment. This guide provides a comparative analysis of potential cross-reactivity in immunoassays for steviol glycosides, with a specific focus on Rebaudioside I. As dedicated immunoassays for this compound are not yet commercially available, this document offers insights into expected cross-reactivity based on structural similarities with other major steviol glycosides and outlines a general experimental protocol for their detection.
The Challenge of Specificity: Structural Similarities Drive Cross-Reactivity
All steviol glycosides share a common backbone, the diterpene steviol. Their structural diversity arises from the number and type of sugar moieties attached to the C-13 and C-19 positions of the steviol core. This high degree of structural homology presents a significant challenge for the development of highly specific immunoassays. Antibodies raised against one steviol glycoside are likely to exhibit cross-reactivity with other members of the family.
This compound is structurally similar to other prevalent steviol glycosides such as Rebaudioside A and Stevioside, differing only in the composition and linkage of their sugar units.[1][2] This structural relationship is the primary determinant of antibody recognition and, consequently, immunoassay cross-reactivity.
Structural Comparison of Major Steviol Glycosides
The table below outlines the structural formulas of this compound, Rebaudioside A, and Stevioside, highlighting the differences in their glycosidic substitutions. The shared steviol core is the likely primary epitope for antibodies developed against any of these molecules, leading to a high probability of cross-reactivity.
| Steviol Glycoside | R1 (C-19) | R2 (C-13) |
| This compound | β-D-glucosyl-(1→2)-β-D-glucosyl | β-D-glucosyl-(1→2)-[β-D-glucosyl-(1→3)]-β-D-glucosyl |
| Rebaudioside A | β-D-glucosyl | β-D-glucosyl-(1→2)-[β-D-glucosyl-(1→3)]-β-D-glucosyl |
| Stevioside | β-D-glucosyl | β-D-glucosyl-(1→2)-β-D-glucosyl |
Data derived from available chemical structures.[1][2][3]
Due to the lack of commercially available immunoassays specifically for this compound, quantitative cross-reactivity data is not available. However, based on the structural similarities, it is reasonable to predict that an immunoassay developed for Rebaudioside A or Stevioside would show significant cross-reactivity with this compound. Researchers developing or utilizing such assays must perform thorough validation to quantify the extent of this cross-reactivity.
Experimental Protocol: Competitive ELISA for Steviol Glycoside Quantification
The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for the quantification of small molecules like steviol glycosides. This protocol would require optimization for the specific antibody and conjugate used.
Objective: To determine the concentration of a specific steviol glycoside (e.g., this compound) in a sample.
Principle: This assay is based on the competition between the steviol glycoside in the sample and a fixed amount of enzyme-labeled steviol glycoside for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of enzyme-labeled steviol glycoside bound to the antibody is inversely proportional to the concentration of the steviol glycoside in the sample.
Materials:
-
Microtiter plate pre-coated with anti-steviol glycoside antibody
-
Steviol glycoside standards (including this compound)
-
Enzyme-conjugated steviol glycoside (e.g., HRP-Rebaudioside A)
-
Sample diluent
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a series of standards of the target steviol glycoside (e.g., this compound) at known concentrations. Dilute samples to be tested to fall within the range of the standard curve.
-
Competition Reaction: Add 50 µL of the standards or samples to the designated wells of the antibody-coated microplate.
-
Addition of Conjugate: Add 50 µL of the enzyme-conjugated steviol glycoside to each well.
-
Incubation: Gently mix and incubate the plate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the concentrations of the standards. Determine the concentration of the steviol glycoside in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Workflow and Molecular Relationships
To better understand the principles and molecular structures discussed, the following diagrams are provided.
References
A Comparative Guide to the Pharmacokinetics of Steviol Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of various steviol glycosides, the sweet compounds derived from the Stevia rebaudiana plant. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their application in research and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways to facilitate a comprehensive understanding.
All steviol glycosides share a common metabolic fate in humans. They are not hydrolyzed by digestive enzymes in the upper gastrointestinal tract and are not absorbed intact.[1][2] Instead, they pass to the colon where gut microbiota hydrolyze them to a common aglycone, steviol.[1][2] Steviol is then absorbed, metabolized in the liver to steviol glucuronide, and subsequently excreted, primarily in the urine.[1][2][3] Research has shown that there is no accumulation of stevia or its byproducts in the body.[2]
Comparative Pharmacokinetic Parameters
While numerous steviol glycosides exist, comprehensive human pharmacokinetic data is predominantly available for the most abundant glycosides, stevioside and rebaudioside A. The following table summarizes the key pharmacokinetic parameters of their primary metabolite, steviol glucuronide, following oral administration of stevioside and rebaudioside A to healthy adult males.
| Pharmacokinetic Parameter | Stevioside Administration | Rebaudioside A Administration |
| Cmax (ng/mL) | 1886[3] | 1472[3] |
| Tmax (h) | 8.00[3] | 12.0[3] |
| AUC₀₋t (ng·h/mL) | 34,090[3] | 30,788[3] |
| Half-life (t½) (h) | ~14[3] | ~14[3] |
| Urinary Excretion (% of dose) | 62%[3] | 59%[3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Administration of rebaudioside A resulted in a significantly lower geometric mean Cmax (approximately 22% lower) and a slightly lower geometric mean AUC₀₋t (approximately 10% lower) for steviol glucuronide compared to stevioside administration.[3] The time to reach peak plasma concentration (Tmax) was longer for rebaudioside A.[3] However, the elimination half-life of steviol glucuronide was similar for both compounds, at approximately 14 hours.[3]
Experimental Protocols
The data presented above for stevioside and rebaudioside A are derived from a randomized, double-blind, two-way crossover study involving healthy adult male subjects. A summary of the key experimental methodologies is provided below.
Study Design:
-
Randomized, double-blind, crossover design.
-
Single oral doses of rebaudioside A and stevioside were administered to healthy adult male subjects.[4]
-
A washout period was observed between the two treatment periods.
Subjects:
-
Healthy adult males.[4]
-
Exclusion criteria included a history of significant medical conditions, use of prescription or over-the-counter medications, and smoking.
Dosage and Administration:
-
Subjects received single oral doses of either rebaudioside A or stevioside.[4]
Sample Collection and Analysis:
-
Blood, urine, and fecal samples were collected at various time points post-dosing.[4]
-
Plasma, urine, and fecal samples were analyzed for concentrations of steviol and steviol glucuronide using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[4]
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the metabolic pathway of steviol glycosides and a typical experimental workflow for a pharmacokinetic study.
Metabolic pathway of steviol glycosides.
Typical experimental workflow for a pharmacokinetic study.
References
- 1. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism [purecircle.com]
- 3. Pharmacokinetics of rebaudioside A and stevioside after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Oral Rebaudioside A in Patients with Type 2 Diabetes Mellitus and Its Effects on Glucose Homeostasis: A Placebo-Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Rebaudioside I vs. Rebaudioside M
A Comparative Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of high-intensity sweeteners, Rebaudioside I (Reb I) and Rebaudioside M (Reb M) have emerged as prominent steviol glycosides, prized for their clean, sugar-like taste profiles. For researchers, scientists, and drug development professionals, understanding the chemical stability of these compounds is paramount for formulation, shelf-life prediction, and ensuring product efficacy and safety. This guide provides a comprehensive comparison of the stability of this compound and Rebaudioside M, supported by available experimental data.
Chemical Structures: A Tale of Two Glycosides
This compound and Rebaudioside M share the same core steviol backbone but differ in the number and arrangement of their glucose units. Reb M possesses six glucose units, while Reb I has five. This seemingly minor structural difference can influence their physicochemical properties, including stability.
Stability Under Scrutiny: A Comparative Analysis
While extensive stability data is available for Rebaudioside M, specific comparative studies directly benchmarking it against this compound are limited in the public domain. However, by examining individual stability profiles, a comparative understanding can be gleaned.
Rebaudioside M: A Well-Characterized Sweetener
Rebaudioside M has been the subject of numerous stability studies, demonstrating its robustness under various conditions. As a dry powder, it is stable for at least one year at ambient temperature with controlled humidity[1]. In solution, its stability is pH-dependent, being most stable in the pH range of 4 to 8 and less stable below pH 2[1]. Increased temperature also leads to decreased stability[1].
Forced degradation studies under acidic conditions (pH 2.8, 3.2, 3.8, and 4.2) and various temperatures (5°C, 20°C, 30°C, and 40°C) over 26 weeks have shown minimal degradation of Reb M in mock beverage solutions, indicating its suitability for acidic food and beverage applications[2]. Under more extreme conditions of 0.1 M phosphoric acid (pH 2.0) at 80°C for 24 hours, Reb M degrades into three primary compounds[3].
The stability of Reb M has been found to be very similar to that of Rebaudioside A[1].
This compound: Insights from Regulatory Submissions
Specific public-domain studies detailing the forced degradation of this compound are scarce. However, valuable information can be found in Generally Recognized as Safe (GRAS) notices submitted to the U.S. Food and Drug Administration (FDA). According to GRAS Notice No. 1106, stability studies on high-purity (≥95%) this compound have been reviewed by the FDA[4]. A storage stability study referenced in this notice (from GRN 911) indicated that the this compound content remained unchanged over a 6-month period[4].
The notice further states that the stability of steviol glycosides, including this compound, is dependent on both pH and temperature, and they are considered thermally stable under normal storage conditions[4]. Decomposition of steviol glycoside powder at elevated temperatures is slow, with over 80% remaining after 2 hours at 180°C[4].
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of Rebaudioside M. Due to the limited availability of specific quantitative data for this compound in the public domain, a direct numerical comparison is not currently possible.
Table 1: Stability of Rebaudioside M in Aqueous Solutions
| pH | Temperature (°C) | Duration | Observation |
| 4-8 | Ambient | - | Most stable range[1] |
| <2 | Ambient | - | Noticeably less stable[1] |
| 2.8, 3.2, 3.8, 4.2 | 5, 20, 30, 40 | 26 weeks | Minimal degradation in mock beverages[2] |
| 2.0 | 80 | 24 hours | Degradation into three main products[3] |
Experimental Protocols
Forced Degradation Study of Rebaudioside M in Mock Beverages
Objective: To evaluate the stability of Rebaudioside M under simulated beverage conditions.
Methodology:
-
Preparation of Mock Beverages: Mock beverage solutions were prepared to simulate commercial soft drinks at pH 2.8, 3.2, 3.8, and 4.2.
-
Sample Preparation: Rebaudioside M was dissolved in the mock beverage solutions.
-
Storage Conditions: Samples were stored at various temperatures (5°C, 20°C, 30°C, and 40°C) for 26 weeks.
-
Analysis: Aliquots were taken at scheduled intervals and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of Rebaudioside M and identify any degradation products[2].
Thermal Stability Assessment of this compound Powder
Objective: To determine the thermal stability of solid this compound.
Methodology:
-
Sample: High-purity this compound powder (≥95%).
-
Condition: The powder was subjected to a temperature of 180°C for 2 hours.
-
Analysis: The remaining this compound content was quantified to determine the extent of degradation. Hydrolysis products were also identified[4].
Degradation Pathways
Under hydrolytic conditions, Rebaudioside M has been shown to degrade through several major pathways, including isomerization, hydration, and hydrolysis of the glycosidyl ester[1]. The degradation of other steviol glycosides, such as Rebaudioside A, under acidic conditions proceeds via acid-catalyzed mechanisms involving the formation of a carbocation intermediate. Given the structural similarities, it is plausible that this compound follows similar degradation pathways, although specific studies are needed for confirmation.
Comparative Experimental Workflow for Stability Assessment
The following diagram illustrates a general workflow for comparing the stability of two steviol glycosides like this compound and Rebaudioside M.
Caption: A generalized workflow for the comparative stability testing of steviol glycosides.
Conclusion
References
The Bitter Truth: A Comparative Analysis of Rebaudioside I and Other Steviol Glycosides
For researchers, scientists, and professionals in drug development, understanding the nuanced taste profiles of high-intensity sweeteners is paramount. This guide provides an objective comparison of the bitterness intensity of various steviol glycosides, with a focus on Rebaudioside I, supported by experimental data and detailed methodologies.
Steviol glycosides, natural sweeteners extracted from the Stevia rebaudiana Bertoni plant, have gained significant traction as sugar substitutes. However, their widespread adoption is often hampered by a characteristic bitter aftertaste. The intensity of this bitterness varies considerably among the different glycoside molecules. While Rebaudioside A (Reb A) is the most commercially available, research has increasingly focused on minor glycosides like Rebaudioside D (Reb D) and Rebaudioside M (Reb M) for their more favorable taste profiles, exhibiting significantly less bitterness.[1][2][3] This guide delves into the available data to compare the bitterness of this compound and other key steviol glycosides.
Quantitative Comparison of Bitterness Intensity
Sensory panel data provides the most direct measure of taste perception. The following table summarizes the bitterness intensity of various rebaudiosides as evaluated by trained human subjects.
| Steviol Glycoside | Concentration | Bitterness Intensity (Mean Score) | Scale | Reference |
| Rebaudioside A | 1.65 mM | 9.9 ± 0.8 | gLMS | [4] |
| Rebaudioside D | 1 mM | 2.1 ± 0.4 | gLMS | [4] |
| Rebaudioside A | 0.1% (w/v) | 3.5 | 15-cm line scale | [2][5] |
| Rebaudioside D | 0.1% (w/v) | ~1.0 | 15-cm line scale | [2][5] |
| Rebaudioside M | 0.1% (w/v) | ~1.0 | 15-cm line scale | [2][5] |
| Sucrose | 14% (w/v) | ~1.0 | 15-cm line scale | [2][5] |
Experimental Protocols
The quantitative data presented above was obtained through rigorous sensory evaluation protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.
Sensory Evaluation of Sweetener Bitterness
A common methodology for assessing the taste profile of sweeteners involves a trained sensory panel.
1. Panelist Selection and Training:
-
Participants are screened for their sensory acuity and ability to discriminate between different taste intensities.
-
Training involves familiarization with the specific taste attributes (e.g., sweetness, bitterness, metallic aftertaste) and the rating scale to be used. Reference standards for different intensities of bitterness (e.g., solutions of caffeine or quinine) are provided for calibration.
2. Sample Preparation:
-
Steviol glycoside solutions are prepared in purified, deionized water at specified concentrations.
-
Samples are coded with random three-digit numbers to blind the panelists to the identity of the sweetener.
-
Samples are presented at a standardized temperature (e.g., room temperature).
3. Tasting Procedure:
-
Panelists are instructed to rinse their mouths with purified water before and between samples.
-
A specific volume of the sample solution is taken into the mouth, held for a defined period (e.g., 5-10 seconds), and then expectorated.
-
Panelists rate the intensity of bitterness and other taste attributes at different time points (e.g., initial taste, 30 seconds after expectoration, 60 seconds after expectoration) to assess both the initial taste and any lingering aftertaste.
4. Data Collection and Analysis:
-
Intensity ratings are recorded on a structured scale, such as a 15-cm line scale or a general Labeled Magnitude Scale (gLMS).
-
Data from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in bitterness intensity between the different steviol glycosides.
Signaling Pathway of Steviol Glycoside Bitterness
The perception of bitterness from steviol glycosides is initiated by their interaction with specific taste receptors on the tongue. Research has identified two human bitter taste receptors, hTAS2R4 and hTAS2R14, as being primarily responsible for the bitter off-taste of these compounds.[6]
The binding of a steviol glycoside to these G-protein coupled receptors (GPCRs) triggers a downstream signaling cascade within the taste receptor cell.
References
- 1. Sensory Characteristics of Sucralose and other High Intensity Sweeteners | Semantic Scholar [semanticscholar.org]
- 2. [PDF] Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) | Semantic Scholar [semanticscholar.org]
- 3. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) [mdpi.com]
- 4. internationalsteviacouncil.org [internationalsteviacouncil.org]
- 5. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]
A Comparative Guide to the Regulatory Landscape of Rebaudioside I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the regulatory status, safety data, and metabolic pathways of Rebaudioside I (Reb I), a high-purity steviol glycoside sweetener. Data is presented in a clear, comparative format to assist researchers and professionals in the fields of food science and drug development.
Global Regulatory Status of Steviol Glycosides
This compound is a steviol glycoside derived from the leaves of the Stevia rebaudiana Bertoni plant. Its regulatory approval is generally encompassed within the broader category of "steviol glycosides." Key regulatory bodies across the globe have established an Acceptable Daily Intake (ADI) for steviol glycosides, expressed as steviol equivalents, based on extensive toxicological data.
| Regulatory Body | Jurisdiction | Acceptable Daily Intake (ADI) | Purity Specification for Steviol Glycoside Preparations | Specific Status of this compound |
| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | International Standard | 4 mg/kg body weight/day (expressed as steviol)[1] | ≥ 95% total steviol glycosides on the dried basis[1][2][3] | Included within the group ADI for steviol glycosides. |
| FDA (Food and Drug Administration) | United States | The FDA has not objected to GRAS notices for high-purity (≥95%) steviol glycosides. The ADI established by JECFA is referenced.[4] | ≥ 95% minimum purity for the named steviol glycoside(s).[4][5] | This compound has been the subject of a GRAS (Generally Recognized as Safe) notice (GRN 1106) to which the FDA had "no questions," for use as a general-purpose sweetener.[5] |
| EFSA (European Food Safety Authority) | European Union | 4 mg/kg body weight/day (expressed as steviol) | ≥ 95% of the sum of eleven named steviol glycosides. | Permitted for use as a food additive (E 960) within the broader category of steviol glycosides. |
| FSANZ (Food Standards Australia New Zealand) | Australia & New Zealand | References the ADI established by JECFA. | Consistent with JECFA specifications. | Permitted for use as a food additive, included under the food additive code 960 for steviol glycosides. |
| Health Canada | Canada | References the ADI established by JECFA. | Must meet the specifications of the Food Chemicals Codex (FCC) or JECFA.[6] | Permitted for use as a sweetener within the list of permitted steviol glycosides.[6][7] |
Comparative Purity Specifications
The purity of steviol glycoside preparations is a critical factor for regulatory approval. The general requirement across major regulatory bodies is a minimum of 95% total steviol glycosides.
| Steviol Glycoside | Purity Specification | Regulatory Body Reference |
| This compound | ≥ 95% this compound[5] | FDA (GRAS Notice 1106) |
| Rebaudioside A | ≥ 95% Rebaudioside A[6] | Health Canada, FDA |
| Rebaudioside D | ≥ 95% Rebaudioside D | FDA (GRAS Notices) |
| Rebaudioside M | ≥ 95% Rebaudioside M | Health Canada, FDA |
| Steviol Glycoside Mixtures | ≥ 95% total of specified steviol glycosides[1][2][3] | JECFA, EFSA |
Metabolism of Steviol Glycosides
Steviol glycosides, including this compound, are not absorbed intact in the upper gastrointestinal tract. They are metabolized by the gut microbiota in the colon. The common metabolic pathway involves the enzymatic hydrolysis of the glucose units from the steviol backbone, resulting in the formation of steviol. Steviol is then absorbed, metabolized in the liver to steviol glucuronide, and subsequently excreted in the urine.[8][9][10]
Metabolic Pathway of Steviol Glycosides
Caption: Metabolic pathway of steviol glycosides in humans.
Experimental Protocols for Key Safety Studies
The safety of steviol glycosides has been established through a comprehensive set of toxicological studies. Due to the common metabolic pathway, a read-across approach is often applied, where data from studies on one steviol glycoside (e.g., Rebaudioside A) can support the safety of others.
Subchronic Oral Toxicity Study (90-Day) - Based on OECD Guideline 408
A 90-day oral toxicity study is a key component of the safety assessment. The following is a representative protocol for a study on a steviol glycoside like Rebaudioside A.
-
Test System: Sprague-Dawley rats.
-
Administration: The test substance is administered daily via the diet at various concentrations.
-
Dose Levels: Typically includes a control group and at least three dose levels. For Rebaudioside A, studies have used dietary concentrations up to 50,000 ppm.[11][12]
-
Observations:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examined prior to the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.
-
Urinalysis: Conducted at termination.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are observed in the high-dose group.
-
-
Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined. For Rebaudioside A, the NOAEL in a 13-week study in rats was determined to be 50,000 ppm, which corresponds to approximately 4161 and 4645 mg/kg body weight/day in male and female rats, respectively.[12]
Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[13][14][15]
-
Method:
-
The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[13][14]
-
The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).[13]
-
The plates are incubated for 48-72 hours.
-
-
Endpoint Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control. Studies on Rebaudioside A have shown it to be non-mutagenic in the Ames test.[16]
In Vitro Micronucleus Assay - Based on OECD Guideline 487
This assay detects chromosomal damage or aneuploidy (changes in chromosome number).
-
Test System: Mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[16][17]
-
Method:
-
Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9).
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[17]
-
After an appropriate incubation period, the cells are harvested, fixed, and stained.
-
-
Endpoint Analysis: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential. Rebaudioside A has been shown to be non-genotoxic in the in vitro micronucleus assay.[16]
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for an in vitro metabolism study of steviol glycosides.
References
- 1. WHO | JECFA [apps.who.int]
- 2. fao.org [fao.org]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. Aspartame and Other Sweeteners in Food | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Labelling of steviol glycosides - inspection.canada.ca [inspection.canada.ca]
- 7. ARCHIVED - 9. List of Permitted Sweeteners (Lists of Permitted Food Additives) 2017-04-27 - Health Canada [hc-sc.gc.ca]
- 8. The Effects of Stevia Consumption on Gut Bacteria: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro metabolism study of α-1,6-glucosylated steviol glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 90-day oral (dietary) toxicity study of rebaudioside A in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. bulldog-bio.com [bulldog-bio.com]
- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genotoxicity studies on a high-purity rebaudioside A preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rebaudioside I: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of Rebaudioside I, a non-hazardous steviol glycoside, tailored for researchers, scientists, and drug development professionals.
This compound, a high-intensity sweetener derived from the Stevia rebaudiana plant, is not classified as a hazardous substance according to available safety data for related compounds like Rebaudioside A.[1] However, proper disposal protocols must still be followed to minimize environmental impact and ensure a safe laboratory environment.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with care. In case of a spill, the area should be cleaned up promptly. Spilled solid material should be swept up and placed into a suitable, labeled container for disposal.[2][3] For decontamination of a spill site, a 10% caustic solution can be considered, followed by proper disposal of the cleaning materials.[2]
Disposal Procedures for this compound
As a non-hazardous waste, the disposal of this compound does not fall under the strict regulations for hazardous materials like the Resource Conservation and Recovery Act (RCRA).[4][5][6][7] However, institutional and local guidelines for non-hazardous chemical waste must be strictly adhered to.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or waste this compound in solid form should be collected in a clearly labeled, sealed container. Avoid mixing it with hazardous waste streams (e.g., solvents, heavy metals) to prevent cross-contamination and unnecessary hazardous waste generation.
-
Liquid Waste: If this compound is in a solution, the disposal method depends on the solvent. Aqueous solutions of this compound, which is poorly soluble in water, may be suitable for drain disposal if permitted by your institution's Environmental Health and Safety (EHS) department.[1][4][7] Solutions with organic solvents should be treated as organic waste and disposed of accordingly.
Step 2: Container Management
-
All waste containers must be in good condition, compatible with the waste, and securely sealed.
-
Label the container clearly with "Waste this compound" and the approximate quantity.
-
Store the waste container in a designated area away from incompatible materials.
Step 3: Disposal Pathway
The primary recommended disposal routes for non-hazardous solid waste like this compound are:
-
Licensed Waste Disposal Contractor: This is the most prudent and environmentally sound option. The collected this compound waste should be disposed of through your institution's designated chemical waste contractor.
-
Landfill (with approval): Some institutions may permit the disposal of small quantities of non-hazardous solid chemicals in the regular trash destined for a sanitary landfill.[4] However, it is critical to obtain explicit approval from your EHS department before doing so. Never dispose of chemical waste in laboratory trash cans that are handled by custodial staff.[4]
Empty Container Disposal:
-
Empty this compound containers should be thoroughly rinsed with water or an appropriate solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once clean, deface or remove the original label to prevent confusion.[4]
-
The clean, de-labeled container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policy.
Quantitative Data and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₅₀H₈₀O₂₈ | [8] |
| Molecular Weight | 1129.15 g/mol | [8] |
| Solubility (related compound Rebaudioside A) | Poorly soluble in water and ethanol. More soluble in solvent mixtures. | [1][7] |
| Stability | Heat-stable and pH-stable. | [9] |
| Hazard Classification | Not classified as hazardous. | [1] |
Experimental Protocols
Currently, there are no standard experimental protocols for the specific neutralization or treatment of this compound prior to disposal, as it is considered non-hazardous. The recommended procedure is direct disposal through a licensed contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. vumc.org [vumc.org]
- 3. geneonline.com [geneonline.com]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 8. This compound | 1220616-34-1 | OR46451 | Biosynth [biosynth.com]
- 9. Steviol glycoside - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Rebaudioside I
Essential Safety and Handling of Rebaudioside I
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for handling this compound, a steviol glycoside. While this compound is generally considered non-hazardous, adherence to proper laboratory protocols is essential to ensure personnel safety and prevent contamination. The following guidelines are based on safety data for similar steviol glycosides, such as Rebaudioside A and M.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, the use of appropriate personal protective equipment is critical to avoid potential irritation and allergic reactions. The following table summarizes the recommended PPE.
| Body Part | PPE Item | Material/Standard Recommendation | Purpose |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against dust particles and splashes. |
| Hands | Protective gloves | Impervious material such as PVC coated fabric.[2] | Prevents direct skin contact. |
| Respiratory | Dust respirator or full-face respirator | NIOSH-approved particulate respirator conforming to AS/NZS 1715 and 1716 if dust levels exceed 10 mg/m³.[2][3] | Prevents inhalation of airborne dust. |
| Body | Lab coat, long-sleeved shirts, and long trousers | Standard laboratory attire. | Minimizes skin exposure.[2] |
Immediate First Aid Measures
In the event of accidental exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, consult a physician.[4] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, consult a physician.[3][4][5] |
| Ingestion | If a large amount is swallowed, give water to drink and seek medical attention. Do NOT induce vomiting.[2][4][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound in a laboratory setting is crucial for safety and procedural consistency.
Step-by-Step Handling Protocol
-
Preparation :
-
Weighing and Aliquoting :
-
Solution Preparation :
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
If using organic solvents like DMSO or dimethylformamide, ensure they are purged with an inert gas.[6]
-
-
Experimental Use :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.
-
Waste Collection :
-
Disposal Method :
-
Container Disposal :
-
Decontaminate empty containers before disposal.
-
Follow the same disposal regulations for the containers as for the chemical waste.
-
Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling procedure for this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
